molecular formula C8H17N3O B139715 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone CAS No. 148716-35-2

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Cat. No.: B139715
CAS No.: 148716-35-2
M. Wt: 171.24 g/mol
InChI Key: IEXLKUJTTDIYQW-UHFFFAOYSA-N
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Description

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone is a sophisticated piperazine derivative serving as a critical intermediate in medicinal chemistry and drug discovery research. Its molecular architecture, featuring both a secondary amine and an acetamide group on the piperazine ring, makes it a versatile scaffold for the synthesis of novel bioactive compounds. Research indicates that piperazine-containing molecules are of significant interest in developing therapeutics for neurodegenerative diseases, with some derivatives functioning as potent and selective A2A adenosine receptor (AR) antagonists . The A2A AR is a well-validated target for Parkinson's disease, and antagonists have been shown to improve motor functions and provide neuroprotective effects in preclinical models . Furthermore, this compound's structure is analogous to intermediates used in developing inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways . PARP inhibitors are a promising class of oncology therapeutics, particularly in breast cancer research, where they can induce synthetic lethality in cancer cells with specific DNA repair deficiencies . The embedded 2-aminoethyl side chain enhances the molecule's utility, allowing for further functionalization to create extended linkers for attaching pharmacophores, a strategy often employed to optimize the affinity and selectivity of small-molecule ligands for their biological targets .

Properties

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXLKUJTTDIYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588473
Record name 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148716-35-2
Record name 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one
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Record name 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, a piperazine derivative with potential applications in pharmaceutical and materials science. The synthesis is a two-step process, commencing with the formation of the precursor N-(2-Aminoethyl)piperazine (AEP), followed by its selective acetylation to yield the final product. This document details plausible experimental protocols, presents key quantitative data, and illustrates the synthesis pathway and associated logic.

Synthesis of the Precursor: N-(2-Aminoethyl)piperazine (AEP)

N-(2-Aminoethyl)piperazine is a commercially available chemical, but for research and development purposes, its synthesis from readily available starting materials is often desirable. Several industrial-scale methods have been reported for the synthesis of AEP. A common approach involves the catalytic reaction of ethylenediamine or ethanolamine with ammonia at elevated temperatures and pressures. Another established method is the catalytic hydrogenation of nitrilotriacetonitrile.

For a laboratory-scale synthesis, a feasible route is the reaction of diethylenetriamine in the presence of a hydrogenation catalyst. This method, adapted from patented industrial processes, can be scaled down for laboratory use.

Quantitative Data for N-(2-Aminoethyl)piperazine Synthesis

The following table summarizes representative quantitative data for the synthesis of N-(2-Aminoethyl)piperazine from diethylenetriamine. It is important to note that yields can vary significantly based on the specific catalyst, reaction conditions, and purification methods employed.

ParameterValue
Starting Material Diethylenetriamine
Catalyst Nickel-Copper-Chromia
Temperature 220 °C
Pressure 1900 psig
Yield of AEP ~21%
Major Byproducts Piperazine, Ethylenediamine, Methylpiperazine, Ethylpiperazine
Experimental Protocol: Laboratory-Scale Synthesis of N-(2-Aminoethyl)piperazine

This protocol is an illustrative example for the laboratory-scale synthesis of AEP from diethylenetriamine.

Materials:

  • Diethylenetriamine

  • Deionized Water

  • Nickel-Copper-Chromia catalyst

  • Ammonia

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

  • Filtration apparatus

  • Fractional distillation apparatus

Procedure:

  • In a high-pressure autoclave, combine diethylenetriamine, deionized water, and the Nickel-Copper-Chromia catalyst. A typical ratio would be 1:1:0.5 by weight.

  • Seal the autoclave and purge it with hydrogen gas to remove any air.

  • Introduce ammonia into the autoclave. The molar ratio of ammonia to diethylenetriamine can be in the range of 5:1 to 10:1.

  • Pressurize the autoclave with hydrogen gas to an initial pressure of approximately 500 psig.

  • Heat the mixture to 220 °C while stirring. The pressure will increase to approximately 1900 psig.

  • Maintain these conditions for 1-2 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting liquid product is a mixture of AEP, unreacted starting materials, and byproducts.

  • Purify the AEP from the crude product mixture by fractional distillation under reduced pressure.

Synthesis of this compound

The synthesis of the target compound involves the selective acetylation of the secondary amine on the piperazine ring of AEP. Due to the presence of a primary and a secondary amine, a direct acetylation would likely result in a mixture of products. Therefore, a protecting group strategy is recommended for a more controlled and selective synthesis.

Protecting Group Strategy for Selective Acetylation

A common strategy involves the protection of the more nucleophilic primary amine, followed by the acetylation of the secondary amine, and subsequent deprotection of the primary amine. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for this purpose as it is stable under the conditions required for acetylation and can be removed under acidic conditions.

Quantitative Data for the Synthesis of this compound

The following table provides representative quantitative data for each step of the proposed synthesis pathway. Actual yields may vary depending on the specific reaction conditions and purification techniques.

StepStarting MaterialReagentsSolventTypical Yield
1. Protection N-(2-Aminoethyl)piperazineDi-tert-butyl dicarbonate (Boc)2O, TriethylamineDichloromethane>90%
2. Acetylation tert-butyl (2-(4-acetylpiperazin-1-yl)ethyl)carbamateAcetic anhydride, TriethylamineDichloromethane80-90%
3. Deprotection 1-[4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazin-1-yl]ethanoneTrifluoroacetic acid (TFA) or HCl in DioxaneDichloromethane>95%
Experimental Protocols

Step 1: Protection of the Primary Amine

Materials:

  • N-(2-Aminoethyl)piperazine (AEP)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve AEP in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected AEP.

  • The product can be purified by column chromatography on silica gel if necessary.

Step 2: Acetylation of the Secondary Amine

Materials:

  • Boc-protected AEP (from Step 1)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected AEP in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetylated and protected intermediate.

Step 3: Deprotection of the Primary Amine

Materials:

  • Acetylated and protected intermediate (from Step 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

Procedure:

  • Dissolve the intermediate from Step 2 in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid or a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways.

Synthesis_Pathway_Protection_Strategy AEP N-(2-Aminoethyl)piperazine Boc_AEP Boc-Protected AEP AEP->Boc_AEP (Boc)2O, TEA DCM Acetylated_Boc_AEP Acetylated Boc-Protected AEP Boc_AEP->Acetylated_Boc_AEP Acetic Anhydride, TEA DCM Final_Product This compound Acetylated_Boc_AEP->Final_Product TFA or HCl DCM

Caption: Synthesis pathway of this compound using a Boc protecting group strategy.

Direct_Acetylation_Pathway AEP N-(2-Aminoethyl)piperazine Product_Mixture Mixture of Products AEP->Product_Mixture Reagents Acetic Anhydride Reagents->Product_Mixture Desired_Product Desired Product Product_Mixture->Desired_Product Side_Product_1 N-acetylated Side Product Product_Mixture->Side_Product_1 Side_Product_2 Di-acetylated Side Product Product_Mixture->Side_Product_2

Caption: Potential outcomes of direct acetylation of N-(2-Aminoethyl)piperazine, highlighting the formation of multiple products.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and to perform thorough characterization of all intermediates and the final product.

An In-Depth Technical Guide to 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone is a derivative of N-(2-Aminoethyl)piperazine (AEP), featuring an acetyl group on one of the piperazine nitrogen atoms. While specific data for this compound is not extensively available in public literature, its chemical properties and structure can be largely inferred from its precursor, AEP, a well-characterized chemical intermediate. This guide provides a comprehensive overview of the known properties of AEP and the predicted characteristics of its N-acetylated derivative, offering valuable insights for researchers in medicinal chemistry and drug development. The piperazine scaffold is a key pharmacophore in numerous biologically active compounds, and understanding the properties of its derivatives is crucial for the design of new therapeutic agents.[1][2]

Chemical Structure and Identification

The core structure of this compound consists of a piperazine ring substituted with an aminoethyl group at one nitrogen and an acetyl group at the other.

Structural Identifiers of the Precursor, N-(2-Aminoethyl)piperazine (AEP)

IdentifierValue
IUPAC Name 2-(Piperazin-1-yl)ethan-1-amine
CAS Number 140-31-8
Molecular Formula C₆H₁₅N₃
SMILES C1CN(CCN1)CCN
InChI InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2
InChIKey IMUDHTPIFIBORV-UHFFFAOYSA-N

Note: The table above provides data for the precursor molecule, N-(2-Aminoethyl)piperazine. The molecular formula for the target compound, this compound, is C₈H₁₇N₃O.

Physicochemical Properties

The physicochemical properties of this compound are expected to be influenced by the addition of the acetyl group to the AEP backbone. The following table summarizes the known properties of AEP and the predicted properties of the target compound.

Table of Physicochemical Properties

PropertyN-(2-Aminoethyl)piperazine (AEP)This compound (Predicted)Reference(s)
Molecular Weight 129.20 g/mol 171.25 g/mol [3]
Appearance Colorless to slightly yellow liquidLikely a viscous liquid or low-melting solid[3][4]
Melting Point -19 °CHigher than AEP due to increased molecular weight and potential for hydrogen bonding[5]
Boiling Point 218-222 °CHigher than AEP due to increased molecular weight and polarity[4][5]
Density 0.985 g/mL at 25 °CLikely higher than AEP[4][5]
Flash Point 93-99 °C (200 °F)Expected to be higher than AEP[3][5]
Water Solubility SolubleExpected to be soluble due to the presence of amine and amide groups[5]
Vapor Pressure 0.05 mm Hg at 20 °CExpected to be lower than AEP[4]
Refractive Index 1.500 at 20 °CExpected to be slightly higher than AEP[4]

Spectroscopic Data

Spectroscopic Data of N-(2-Aminoethyl)piperazine (AEP)

Spectroscopic TechniqueKey Features of N-(2-Aminoethyl)piperazine (AEP)Predicted Changes for this compoundReference(s)
¹H NMR (CDCl₃) δ (ppm): 2.88 (t, 2H), 2.78 (t, 2H), 2.40 (m, 8H), 1.32 (s, 2H, NH₂)Appearance of a singlet around δ 2.1 ppm for the acetyl methyl protons. Shifts in the piperazine ring protons adjacent to the acetylated nitrogen.[6]
¹³C NMR (CDCl₃) δ (ppm): 60.0, 54.5, 46.1, 39.7Appearance of a carbonyl carbon signal around δ 170 ppm and a methyl carbon signal around δ 21 ppm.[7]
FTIR Broad N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), C-N stretching (~1100-1300 cm⁻¹)Appearance of a strong C=O stretching band (amide I) around 1650 cm⁻¹. Changes in the N-H stretching region.[8][9][10]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 129. Fragmentation pattern dominated by cleavage of the ethylamine side chain and fragmentation of the piperazine ring.Molecular ion peak (M⁺) at m/z 171. Fragmentation would likely involve loss of the acetyl group and cleavage of the ethylamine side chain.[11][12][13]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the selective N-acetylation of N-(2-Aminoethyl)piperazine (AEP). Due to the presence of a primary and a secondary amine in AEP, selective acetylation of the secondary amine within the piperazine ring can be challenging. However, under controlled conditions, it is feasible. A general procedure is outlined below.

Materials:

  • N-(2-Aminoethyl)piperazine (AEP)

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, if using acetyl chloride)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolve N-(2-Aminoethyl)piperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • If using acetyl chloride, add an equimolar amount of triethylamine to the solution.

  • Slowly add one molar equivalent of acetic anhydride or acetyl chloride dropwise to the stirred solution. The temperature should be maintained at 0-5 °C to favor the acetylation of the more nucleophilic secondary amine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Synthesis_Workflow AEP N-(2-Aminoethyl)piperazine Reaction N-Acetylation Reaction (0-5 °C to RT) AEP->Reaction Reagents Acetic Anhydride or Acetyl Chloride, Solvent, Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The piperazine moiety is a common scaffold in a wide range of biologically active compounds, including those with antimicrobial, anti-inflammatory, antidepressant, and anticancer properties.[2][14][15] The introduction of an acetyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Potential Therapeutic Targets:

  • Central Nervous System (CNS) Receptors: N-arylpiperazine derivatives are known to interact with serotonergic and dopaminergic receptors, suggesting potential applications in treating CNS disorders.[14]

  • Enzyme Inhibition: The piperazine scaffold can be functionalized to target various enzymes. For instance, some coumarin-piperazine derivatives have shown acetylcholinesterase inhibitory activity.[14]

  • Antimicrobial and Anticancer Activity: Numerous piperazine derivatives have demonstrated significant antimicrobial and antiproliferative effects.[1][15]

Biological_Activity_Pathway cluster_compound This compound cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects Compound Piperazine Derivative CNS_Receptors CNS Receptors (Serotonin, Dopamine) Compound->CNS_Receptors Interaction Enzymes Enzymes (e.g., AChE) Compound->Enzymes Binding Cellular_Pathways Cellular Pathways (Proliferation, Inflammation) Compound->Cellular_Pathways Modulation CNS_Modulation CNS Modulation CNS_Receptors->CNS_Modulation Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Antiproliferative Antiproliferative/ Antimicrobial Effects Cellular_Pathways->Antiproliferative

Caption: Potential biological activities and targets of piperazine derivatives.

Safety and Handling

The safety and handling precautions for this compound should be considered similar to its precursor, N-(2-Aminoethyl)piperazine, which is a corrosive and combustible liquid.[4][16]

Safety and Handling of N-(2-Aminoethyl)piperazine (AEP)

HazardPrecaution
Health Hazards Corrosive; causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Can cause respiratory irritation.[17][18]
Fire Hazards Combustible liquid.[16][17]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator.[18][19]
Handling Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[18]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Store away from incompatible materials such as acids, acid anhydrides, and strong oxidizing agents.[4][18]

Conclusion

This compound represents a versatile scaffold for further chemical modification and biological evaluation. While specific experimental data for this compound is limited, this guide provides a robust foundation for researchers by summarizing the known properties of its precursor, N-(2-Aminoethyl)piperazine, and offering informed predictions for the target molecule. The proposed synthetic route and the discussion of potential biological activities offer a starting point for further investigation into the therapeutic potential of this and related piperazine derivatives. As with any chemical research, appropriate safety precautions should be strictly followed during handling and experimentation.

References

An In-depth Technical Guide to 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, including its chemical identifiers, and explores the biological significance and experimental protocols related to its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

The fundamental compound, this compound, is a piperazine derivative with a distinct chemical structure that serves as a scaffold in the synthesis of more complex molecules.

Identifier Value
Chemical Name This compound
CAS Number 148716-35-2[1]
IUPAC Name 2-(4-acetyl-1-piperazinyl)ethanamine[1]
Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol [1]
Synonyms 2-(4-acetyl-1-piperazinyl)ethanamine

Synthesis and Derivatization

The synthesis of piperazine derivatives often involves multi-step reactions. A general approach to creating derivatives based on the this compound scaffold can be conceptualized as a workflow.

cluster_synthesis General Synthesis Workflow Start Start Piperazine Piperazine Precursor Start->Piperazine Protection N-Boc Protection Piperazine->Protection Boc Anhydride Alkylation Alkylation with 2-chloro-N,N-dimethylethanamine Protection->Alkylation Acetylation Acetylation of Piperazine Nitrogen Alkylation->Acetylation Acetyl Chloride Deprotection Boc Deprotection Acetylation->Deprotection TFA or HCl Final_Product This compound Derivative Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activity of a Key Derivative

While comprehensive biological data for the parent compound is limited in publicly accessible literature, a notable derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , has been investigated for its effects on osteoclast differentiation.[2]

Osteoclasts are cells responsible for bone resorption, and their dysregulation can lead to bone diseases.[2] Studies have shown that PPOA-N-Ac-2-Cl can significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts, in a dose-dependent manner and without causing significant cell death.[2]

Signaling Pathway of Osteoclast Differentiation

The differentiation of osteoclasts is a complex process regulated by various signaling molecules. PPOA-N-Ac-2-Cl has been shown to interfere with this pathway.

cluster_pathway Inhibitory Effect of PPOA-N-Ac-2-Cl on Osteoclast Differentiation RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 c_Fos c-Fos TRAF6->c_Fos PPOA PPOA-N-Ac-2-Cl PPOA->TRAF6 Inhibition NFATc1 NFATc1 c_Fos->NFATc1 DC_STAMP DC-STAMP NFATc1->DC_STAMP Osteoclast_Genes Osteoclast-Specific Genes (MMP9, CtsK, TRAP) NFATc1->Osteoclast_Genes Differentiation Osteoclast Differentiation & Bone Resorption DC_STAMP->Differentiation Osteoclast_Genes->Differentiation

Caption: Signaling pathway of osteoclast differentiation and the inhibitory point of PPOA-N-Ac-2-Cl.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of PPOA-N-Ac-2-Cl.[2]

Cell Viability Assay
  • Objective: To determine the cytotoxicity of the compound.

  • Methodology:

    • Bone marrow-derived macrophages (BMMs) are seeded in 96-well plates.

    • Cells are treated with varying concentrations of PPOA-N-Ac-2-Cl for a specified period (e.g., 24, 48, 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

    • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Osteoclast Differentiation Assay (TRAP Staining)
  • Objective: To assess the effect of the compound on the formation of mature osteoclasts.

  • Methodology:

    • BMMs are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.

    • Cells are simultaneously treated with different concentrations of PPOA-N-Ac-2-Cl.

    • After several days (e.g., 4-5 days), the cells are fixed.

    • The cells are stained for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit.

    • TRAP-positive multinucleated cells (containing three or more nuclei) are counted under a microscope.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Objective: To measure the effect of the compound on the expression of osteoclast-specific genes.

  • Methodology:

    • BMMs are cultured with M-CSF and RANKL, with or without PPOA-N-Ac-2-Cl, for the desired time.

    • Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).

    • Complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.

    • Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes (e.g., TRAF6, c-fos, NFATc1, DC-STAMP, MMP9, CtsK, TRAP) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

Quantitative Data Summary

The inhibitory effects of PPOA-N-Ac-2-Cl on osteoclast differentiation are dose-dependent. The following table summarizes hypothetical data based on the findings of the study on this derivative.

Concentration of PPOA-N-Ac-2-Cl (µM) Number of TRAP-positive cells (per well) Relative mRNA Expression of NFATc1 (fold change)
0 (Control)150 ± 121.00
1115 ± 90.75 ± 0.06
562 ± 70.42 ± 0.05
1025 ± 40.18 ± 0.03

Data are presented as mean ± standard deviation and are representative examples.

Conclusion

This compound is a valuable chemical scaffold in medicinal chemistry. While direct biological data on this specific compound is not extensively available, its derivatives, such as PPOA-N-Ac-2-Cl, have shown significant biological activity. The inhibitory effect of this derivative on osteoclast differentiation highlights the potential for developing novel therapeutics for bone-related disorders based on the this compound core structure. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in this area.

References

In-depth Technical Guide on the Core Mechanism of Action of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for the chemical compound this compound. Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific, publicly available research detailing the mechanism of action, pharmacological targets, or signaling pathways for this particular molecule.

While the core request for an in-depth analysis of this compound cannot be fulfilled due to the absence of direct research, this document provides a contextual overview of the known biological activities of the broader piperazine class of compounds. This information is intended to offer a foundational understanding of the potential, yet unconfirmed, pharmacological space this molecule may occupy. It is crucial to emphasize that the activities described for related compounds are not to be extrapolated as the definitive mechanism for this compound.

Introduction to this compound

This compound is a chemical entity featuring a piperazine core, a common scaffold in medicinal chemistry. The structure consists of a piperazine ring substituted with an aminoethyl group at one nitrogen and an acetyl group at the other. The presence of the piperazine moiety suggests potential for biological activity, as this heterocyclic nucleus is found in a wide array of pharmacologically active agents.

Review of Biological Activities of Structurally Related Piperazine Derivatives

The piperazine ring is a versatile scaffold that has been incorporated into drugs with a wide range of therapeutic applications. [1][2]Modifications to the substituents on the piperazine nitrogens can significantly alter the pharmacological profile of the resulting compounds. [3]Below is a summary of the diverse biological activities observed in various piperazine derivatives.

2.1. Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant effects on the central nervous system, primarily through interaction with neurotransmitter receptors. [4]

  • Dopaminergic and Serotonergic Effects: Some piperazine compounds act on dopamine and serotonin receptors, leading to stimulant properties. [5]* Antipsychotic, Antidepressant, and Anxiolytic Applications: Clinically used drugs such as clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) contain the piperazine moiety and exert their effects through modulation of monoamine pathways. [4]* GABA Receptor Blockade: Certain N-aryl piperazines have been shown to act as GABA receptor antagonists. [3] 2.2. Antimicrobial and Antifungal Activity

The piperazine scaffold has been explored for the development of antimicrobial and antifungal agents. [1][6]

  • Antibacterial Properties: Various synthesized piperazine derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [6][7]* Antifungal Properties: Certain piperazine-containing compounds have shown efficacy against fungal strains such as Candida albicans and Aspergillus species. [6][7] 2.3. Anti-inflammatory, Antihistamine, and Anticancer Activity

Recent research has focused on novel piperazine derivatives for their potential in treating inflammation, allergies, and cancer.

  • Anti-inflammatory Effects: Some derivatives have demonstrated the ability to inhibit the production of inflammatory mediators like nitrite and tumor necrosis factor-alpha (TNF-α). * Antihistamine Activity: The piperazine structure is a key component of several antihistamine drugs, and novel derivatives continue to be explored for their H1-receptor antagonistic activity. [3]* Anticancer Potential: Certain piperazine analogues have been shown to effectively inhibit the growth of cancer cell lines, such as HepG2.

Potential (Hypothetical) Areas of Investigation for this compound

Given the diverse activities of the piperazine class, several avenues of research could be hypothetically pursued for this compound. The presence of the aminoethyl and acetyl groups would be expected to significantly influence its pharmacological profile compared to other piperazine derivatives.

A logical starting point for investigation would involve broad pharmacological screening to identify any potential interactions with common drug targets.

Hypothetical workflow for investigating the mechanism of action.

Conclusion

References

Pharmacological Profile of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone: A Hypothetical Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | December 25, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone (CAS: 148716-35-2) is a known chemical entity, but comprehensive pharmacological data is not publicly available.[1] This document presents a hypothetical pharmacological profile to illustrate the standard characterization workflow for a novel compound with this scaffold. The data herein is simulated for educational and illustrative purposes and should not be considered factual.

Introduction

This compound is a piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects.[2][3] The structural alerts within this molecule—specifically the piperazine core and the aminoethyl side chain—suggest a potential for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or trace amine-associated receptors (TAARs).[3][4][5]

This technical guide outlines a hypothetical, yet plausible, pharmacological screening cascade to characterize the profile of this compound, designated herein as Compound-X . The objective is to determine its primary biological targets, functional activity, and potential therapeutic relevance.

Hypothetical Pharmacological Profile

Based on its structure, Compound-X was screened against a panel of CNS-related GPCRs. The following tables summarize the simulated quantitative data from these hypothetical screening assays.

In Vitro Receptor Binding Affinity

The binding affinity of Compound-X was assessed using radioligand binding assays. The inhibition constant (Kᵢ) represents the concentration of Compound-X required to inhibit 50% of radioligand binding. Lower Kᵢ values indicate higher binding affinity.

Table 1: Simulated Receptor Binding Profile of Compound-X

Receptor Target Radioligand Kᵢ (nM)
Dopamine D₂ [³H]-Spiperone 85
Dopamine D₃ [³H]-Spiperone 25
Serotonin 5-HT₁ₐ [³H]-8-OH-DPAT 150
Serotonin 5-HT₂ₐ [³H]-Ketanserin > 1000
Adrenergic α₁ [³H]-Prazosin 450
Adrenergic α₂ [³H]-Rauwolscine > 1000

| Histamine H₁ | [³H]-Pyrilamine | 980 |

Data are hypothetical means from n=3 experiments.

In Vitro Functional Activity

Following the binding assays, Compound-X was evaluated in functional assays to determine whether it acts as an agonist, antagonist, or inverse agonist at receptors where it showed significant affinity (Kᵢ < 100 nM).

Table 2: Simulated Functional Activity Profile of Compound-X

Receptor Target Assay Type Functional Response Potency (EC₅₀/IC₅₀, nM) Efficacy (% of Standard)
Dopamine D₂ cAMP Inhibition Antagonist IC₅₀ = 120 N/A

| Dopamine D₃ | cAMP Inhibition | Partial Agonist | EC₅₀ = 40 | 65% (vs. Quinpirole) |

Data are hypothetical means from n=3 experiments.

Interpretation: The simulated data suggest that Compound-X is a selective ligand with a preference for dopamine D₃ and D₂ receptors. It exhibits partial agonist activity at the D₃ receptor and antagonist activity at the D₂ receptor. This profile is of interest in neuropsychiatric drug discovery, as D₃ partial agonists/D₂ antagonists are being explored for conditions like schizophrenia and substance use disorders.

Experimental Methodologies

Detailed protocols for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of Compound-X for various GPCRs.

Protocol:

  • Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the receptor of interest are prepared by homogenization and centrifugation. The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, cell membranes (10-20 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂/D₃), and increasing concentrations of Compound-X (0.1 nM to 100 µM) are incubated.

  • Nonspecific Binding: A parallel set of wells containing a high concentration of a known non-radiolabeled ligand (e.g., 10 µM haloperidol) is used to determine nonspecific binding.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ value, which is then converted to the Kᵢ value.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of Compound-X at Gαᵢ/Gαₛ-coupled receptors (e.g., Dopamine D₂/D₃).

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the receptor of interest are cultured to ~80-90% confluency.

  • Cell Plating: Cells are seeded into 96-well plates and grown overnight.

  • Agonist Mode: To test for agonist activity, cells are treated with increasing concentrations of Compound-X in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate cAMP production for Gαᵢ-coupled receptors).

  • Antagonist Mode: To test for antagonist activity, cells are pre-incubated with increasing concentrations of Compound-X before adding a known agonist at its EC₈₀ concentration.

  • Incubation: The plates are incubated for 30 minutes at 37°C.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Dose-response curves are generated using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the pharmacological screening cascade for a novel compound like Compound-X.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Lead Optimization Compound Compound-X Synthesis & QC Binding Broad Panel Radioligand Binding Assay (e.g., 40+ GPCRs) Compound->Binding HitID Hit Identification (Kᵢ < 1 µM) Binding->HitID Functional Functional Assays (cAMP, Calcium Flux) HitID->Functional Hits MoA Determine MoA (Agonist, Antagonist, etc.) Functional->MoA Selectivity Selectivity Profiling (Dose-Response at Hits) MoA->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Confirmed Leads Lead Lead Candidate SAR->Lead ADME In Vitro ADME/Tox ADME->Lead

References

Potential Research Applications of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to engage in various biological interactions and its favorable pharmacokinetic profile, have made it a versatile building block in the design of novel therapeutics.[4][5] This technical guide explores the potential research applications of a specific piperazine derivative, 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone . While direct research on this exact molecule is limited in publicly available literature, its structural motifs—an N-acetyl group and an N-aminoethyl side chain on a piperazine core—suggest a high potential for biological activity across several therapeutic areas. This document will, therefore, extrapolate from research on closely related piperazine derivatives to provide a comprehensive overview of promising research avenues. We will delve into potential applications in oncology, infectious diseases, and neurology, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Potential as an Anticancer Agent

The piperazine moiety is a common feature in numerous anticancer drugs and experimental agents.[3][5][6] Arylpiperazine derivatives, in particular, have demonstrated significant anti-proliferative activity against various cancer cell lines.[6][7] The structural components of this compound suggest several plausible mechanisms for anticancer activity.

Inhibition of Poly (ADP-Ribose) Polymerase (PARP)

PARP inhibitors have emerged as a critical class of targeted therapies, especially for cancers with deficiencies in DNA repair mechanisms like BRCA mutations.[8][9] Several PARP inhibitors incorporate a piperazine ring, which plays a crucial role in binding to the enzyme's active site.[8][9][10] The N-acetyl group in our target molecule could potentially mimic the nicotinamide moiety of the NAD+ substrate, a key interaction for PARP inhibition.

Quantitative Data: PARP Inhibition by Piperazine Derivatives

CompoundTargetIC50 (nM)Cell LineReference
OlaparibPARP-15MDA-MB-436[10]
RucaparibPARP-11.4Capan-1[10]
NiraparibPARP-13.8MDA-MB-231[9]
TalazoparibPARP-10.57MX-1[9]
Compound 13 (DDNO derivative) PARP-1-In silico[8]

Note: Data for Olaparib, Rucaparib, Niraparib, and Talazoparib are for established drugs containing a piperazine or related scaffold and are provided for comparative purposes. Compound 13 represents a novel synthesized piperazine derivative with predicted PARP-1 inhibitory activity.

Modulation of Dopamine Receptors in Cancer

Recent studies have highlighted the role of dopamine receptors in cancer progression. For instance, D2 receptor antagonists have been shown to inhibit the growth of certain tumors.[11][12] Arylpiperazine derivatives are well-known ligands for dopamine receptors.[11][13] The core structure of this compound could serve as a scaffold for developing dopamine receptor modulators with anticancer properties.

Quantitative Data: Antiproliferative Activity of Piperazine Derivatives in Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)1.00[4]
Vindoline-piperazine conjugate 25 HOP-92 (Lung)1.35[4]
Benzothiazole-piperazine derivative 1h HUH-7 (Hepatocellular)<10
Benzothiazole-piperazine derivative 1j HCT-116 (Colorectal)<10
Tryptamine-piperazine-2,5-dione 6h AsPC-1 (Pancreatic)6[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of viability against the compound concentration.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treat with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_gi50 Determine GI50 calculate_viability->determine_gi50

Experimental workflow for determining in vitro cytotoxicity.

Potential as an Antimicrobial Agent

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1][15] Piperazine derivatives have been extensively investigated for their antibacterial and antifungal properties.[1][2][16][17][18] The presence of basic nitrogen atoms in the piperazine ring is often crucial for antimicrobial activity, as they can interact with microbial cell membranes or essential enzymes.

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Chalcone-piperazine derivativeStaphylococcus aureus-[1]
Chalcone-piperazine derivativeEscherichia coli-[1]
Chalcone-piperazine derivativeCandida albicans2.22[1]
N-alkyl/aryl piperazine derivativeStaphylococcus aureusSignificant Activity[16]
N-alkyl/aryl piperazine derivativePseudomonas aeruginosaSignificant Activity[16]
Piperazine derivativeS. aureus-[19]
Piperazine derivativeE. coli-[19]

Note: "Significant Activity" indicates that the compounds showed notable antimicrobial effects, but specific MIC values were not provided in the summary.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Adjust the turbidity of the overnight culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final inoculum of 7.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., ciprofloxacin) as a reference compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

signaling_pathway_antimicrobial cluster_compound Piperazine Derivative cluster_bacterium Bacterial Cell cluster_outcome Outcome compound This compound cell_wall Cell Wall/ Membrane compound->cell_wall Disruption dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition metabolic_pathways Essential Metabolic Pathways compound->metabolic_pathways Interference bacteriostasis Bacteriostasis cell_wall->bacteriostasis dna_gyrase->bacteriostasis protein_synthesis->bacteriostasis metabolic_pathways->bacteriostasis bactericidal_effect Bactericidal Effect bacteriostasis->bactericidal_effect

Potential mechanisms of antimicrobial action for piperazine derivatives.

Potential in Neurological Disorders

Arylpiperazine derivatives are well-established pharmacophores for targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.[11][12][13] This makes them attractive candidates for the development of treatments for a range of neurological and psychiatric conditions.

Dopamine D2/D3 Receptor Ligands

Ligands for dopamine D2 and D3 receptors are used in the treatment of schizophrenia, Parkinson's disease, and depression.[11][13] The arylpiperazine scaffold is a key component of many D2/D3 receptor ligands.[12][20] The specific substitutions on the piperazine ring and the aryl group determine the affinity and selectivity for these receptor subtypes.

Quantitative Data: Dopamine Receptor Affinity of Piperazine Derivatives

CompoundReceptorKi (nM)Reference
N-arylpiperazine derivativeD2Micromolar affinity[12]
N-arylpiperazine derivativeD3Micromolar affinity[12]
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide 38 hD30.5[13]
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide 38 hD2L76.4[13]
1,4-disubstituted piperazineD253[11]
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol describes a method to determine the binding affinity of a compound for dopamine D2 or D3 receptors.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 cells).

  • Binding Assay: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]spiperone for D2, [³H]-(+)-PHNO for D3), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

logical_relationship_drug_discovery start Identify Piperazine Scaffold synthesis Synthesize Novel Derivatives (e.g., this compound) start->synthesis screening High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis No Activity lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Promising Activity preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Logical workflow for the discovery and development of piperazine-based drugs.

Conclusion

While specific experimental data for this compound is not yet prevalent in the scientific literature, its chemical structure strongly suggests a high potential for biological activity. Based on extensive research into related piperazine derivatives, this compound warrants investigation for its potential applications in oncology, as an antimicrobial agent, and in the treatment of neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate such investigations. Further synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The versatility of the piperazine scaffold continues to make it a highly attractive starting point for drug discovery and development.

References

A Technical Guide to the Solubility and Stability Assessment of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone is a small molecule featuring a piperazine core, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperazine ring is a versatile scaffold in medicinal chemistry, often incorporated into drugs targeting the central nervous system, as well as those with antipsychotic, antidepressant, and anxiolytic properties.[1][2] Its ability to form hydrogen and ionic bonds can enhance the aqueous solubility and bioavailability of drug candidates.[2]

A thorough understanding of the physicochemical properties of any new chemical entity is fundamental to its development as a therapeutic agent.[3] Among the most critical parameters are solubility and stability. Solubility influences a drug's absorption, distribution, and overall bioavailability, while stability data are essential for ensuring a drug's safety, efficacy, and shelf-life.[4]

This technical guide outlines the standard experimental protocols for determining the aqueous solubility and chemical stability of this compound. It provides a framework for generating, presenting, and interpreting these crucial datasets in line with pharmaceutical development standards.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's oral bioavailability.[3] Both thermodynamic and kinetic solubility assays are performed to gain a comprehensive understanding of a compound's behavior under different conditions.[5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the intrinsic, equilibrium solubility of a compound.[3]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions across the gastrointestinal tract.[3]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.[3]

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Experimental Protocol: Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO). This method is often used in early drug discovery for high-throughput screening.[5]

Methodology (Nephelometric Assay):

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

  • Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate containing aqueous buffer.

  • Precipitation Measurement: The plate is incubated for a set period (e.g., 2-24 hours), and the amount of precipitate is measured by detecting light scattering using a nephelometer. The concentration at which precipitation occurs is the kinetic solubility.

Data Presentation: Solubility

The following tables provide a template for summarizing solubility data.

Table 1: Thermodynamic Solubility of this compound

Buffer (pH) Temperature (°C) Solubility (µg/mL) Solubility (µM)
1.2 25
1.2 37
4.5 25
4.5 37
6.8 25
6.8 37
7.4 25

| 7.4 | 37 | | |

Table 2: Kinetic Solubility of this compound

Buffer (pH) Incubation Time (h) Kinetic Solubility (µM)
7.4 2

| 7.4 | 24 | |

Stability Assessment

Stability testing is a critical regulatory requirement to ensure that a drug substance maintains its quality, potency, and purity over time.[4] It involves both long-term stability studies and forced degradation (stress testing) to identify potential degradation products and pathways.[6][7]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways and validate the stability-indicating nature of analytical methods.[8][9]

Methodology:

  • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 60°C) for a defined period.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) with and without humidity.

  • Photostability: The compound is exposed to light under controlled conditions as specified by ICH Q1B guidelines, using a combination of cool white fluorescent and near-ultraviolet lamps.

At each time point, samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocol: Long-Term and Accelerated Stability

These studies evaluate the stability of the drug substance under recommended storage conditions and under elevated temperature and humidity to predict its shelf-life.[4]

Methodology:

  • Sample Preparation: The solid this compound is packaged in a suitable container closure system.

  • Storage Conditions: Samples are stored under the conditions specified by ICH Q1A(R2), as detailed in the table below.

  • Analytical Testing: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), samples are tested for key attributes, including:

    • Assay: To determine the potency of the compound.

    • Degradation Products/Impurities: To quantify any related substances.

    • Appearance: Visual inspection for any physical changes (e.g., color, form).

Data Presentation: Stability

Table 3: Forced Degradation Study Summary

Stress Condition Duration Assay (% Remaining) Major Degradants (Retention Time/Area %)
0.1 N HCl, 60°C 24 h
0.1 N NaOH, 60°C 24 h
3% H₂O₂, RT 24 h
80°C, Dry Heat 7 days

| ICH Photostability | - | | |

Table 4: Long-Term and Accelerated Stability Study Plan

Study Storage Condition Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24, 36

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Visualizations: Workflows and Pathways

Overall Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive assessment of the compound's solubility and stability.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Data Analysis & Reporting A Compound Reception (this compound) B Analytical Method Development (HPLC, etc.) A->B C Kinetic Solubility (Nephelometry) B->C D Thermodynamic Solubility (Shake-Flask) B->D E Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->E G Data Compilation (Tables 1-4) C->G D->G F Long-Term & Accelerated Stability E->F F->G H Technical Guide / Report G->H

Caption: Overall workflow for solubility and stability testing.

Shake-Flask Solubility Experimental Workflow

This diagram details the steps involved in the gold-standard shake-flask method for determining thermodynamic solubility.

A Add excess solid compound to aqueous buffers (varied pH) B Equilibrate in shaker bath (24-72h at 25°C & 37°C) A->B C Separate solid and liquid phases (Centrifugation or Filtration) B->C D Collect clear supernatant/filtrate C->D E Quantify compound concentration (Validated HPLC-UV method) D->E F Report solubility (µg/mL and µM) E->F

Caption: Shake-flask thermodynamic solubility workflow.

Potential Signaling Pathway Involvement

Many piperazine derivatives exhibit pharmacological activity through modulation of monoamine pathways, which are crucial in the central nervous system.[1][2] While the specific targets of this compound are unknown, a plausible area of investigation would be its interaction with monoamine receptors or transporters.

compound Piperazine Derivative (e.g., Test Compound) receptor Monoamine Receptor (e.g., Serotonin, Dopamine) compound->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Triggers

Caption: Hypothetical monoamine receptor signaling pathway.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent chemical moieties: the N-acetylpiperazine core and the 2-aminoethyl side chain. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Overview

Chemical Name: this compound Molecular Formula: C₈H₁₇N₃O Molecular Weight: 171.24 g/mol Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

This compound features a piperazine ring N-acylated on one nitrogen and substituted with an aminoethyl group on the other. This combination of a tertiary amide, a tertiary amine, and a primary amine dictates its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for similar functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.60t2H-CH₂- (piperazine, adjacent to N-acetyl)
~ 2.85t2H-CH₂- (piperazine, adjacent to N-acetyl)
~ 2.75t2H-CH₂- (ethyl, adjacent to primary amine)
~ 2.50m6H-CH₂- (piperazine, adjacent to N-ethyl) and -CH₂- (ethyl, adjacent to piperazine)
~ 2.10s3H-C(O)CH₃ (acetyl group)
~ 1.40s2H-NH₂ (primary amine)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 169.0-C=O (amide carbonyl)
~ 58.0-CH₂- (ethyl, adjacent to piperazine)
~ 53.0-CH₂- (piperazine, adjacent to N-ethyl)
~ 46.0-CH₂- (piperazine, adjacent to N-acetyl)
~ 41.0-CH₂- (ethyl, adjacent to primary amine)
~ 21.5-CH₃ (acetyl group)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250MediumN-H stretch (primary amine, two bands)[1][2][3][4][5]
2940 - 2800StrongC-H stretch (aliphatic)
~ 1640StrongC=O stretch (amide)
1650 - 1580MediumN-H bend (primary amine)[3][4]
1250 - 1020MediumC-N stretch (aliphatic amines)[3][4]
910 - 665BroadN-H wag (primary amine)[3][4]
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
171[M]⁺, Molecular ion
128[M - CH₃CO]⁺, Loss of the acetyl group
99Fragmentation of the piperazine ring
70Fragmentation of the piperazine ring
56Common fragment for piperazine derivatives
44[CH₂=NH₂]⁺, Alpha-cleavage of the aminoethyl side chain
43[CH₃CO]⁺, Acetyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6][7] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[8]

    • Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a standard pulse sequence.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR.

    • Use a relaxation delay appropriate for the expected T1 values of the carbon atoms (typically 1-5 seconds).[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent peak or an internal standard (TMS at 0 ppm).[8]

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Neat (for liquids/oils): Place a small drop of the sample between two KBr or NaCl plates.

    • Thin Film (for solids): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.[9]

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.[10]

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for small, relatively volatile molecules and provides extensive fragmentation patterns useful for structural elucidation.[11]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Elucidation Compound Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Processing Data Processing & Spectral Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final Report & Publication Structure_Determination->Final_Report

Caption: General workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

References

The Enigmatic Core: A Technical Guide to 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a myriad of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a privileged structure in drug design.[3] This guide delves into the medicinal chemistry of piperazine-containing compounds, with a specific focus on the structural motif of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone." While specific research on this exact molecule is limited, it represents a fundamental building block for a diverse range of pharmacologically active agents. This document will, therefore, explore the synthesis, biological activities, and therapeutic potential of closely related analogs and derivatives, providing a comprehensive technical overview for researchers in the field. The parent compound, N-(2-Aminoethyl)piperazine (AEP), is a versatile chemical intermediate used in the synthesis of numerous derivatives with significant therapeutic promise in areas such as oncology, infectious diseases, and neurology.[4]

Synthesis of the Piperazine Core

The synthesis of piperazine and its derivatives can be achieved through various established protocols. A common industrial method for producing N-(2-Aminoethyl)piperazine involves the reaction of ethylene dichloride with ammonia, which yields a mixture of ethylene amines that are subsequently separated by distillation.[5] Another route is the catalytic reaction of ethylenediamine or ethanolamine/ammonia mixtures.[6] For the specific synthesis of this compound, a likely synthetic route would involve the acetylation of the secondary amine of N-(2-Aminoethyl)piperazine.

General Experimental Protocol: Acetylation of N-(2-Aminoethyl)piperazine

This protocol describes a general method for the N-acetylation of a piperazine derivative, which can be adapted for the synthesis of this compound.

  • Materials: N-(2-Aminoethyl)piperazine, Acetic anhydride or Acetyl chloride, a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran), and a base (e.g., Triethylamine, Pyridine).

  • Procedure:

    • Dissolve N-(2-Aminoethyl)piperazine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0°C in an ice bath.

    • If using acetyl chloride, add the base (1.1 equivalents) to the solution.

    • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Biological Activities of N-(2-Aminoethyl)piperazine Derivatives

The N-(2-Aminoethyl)piperazine scaffold serves as a versatile platform for developing a wide range of biologically active compounds.[4] While the parent compound is primarily an industrial chemical, its derivatives have shown significant potential in various therapeutic areas.[4][7]

Anticancer Activity

Numerous derivatives incorporating the N-(2-Aminoethyl)piperazine moiety have demonstrated potent anticancer activities. These compounds often function through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[4]

Derivative ClassSpecific CompoundCancer Cell LineActivity Metric (IC50/GI50 in µM)Reference
Vindoline-Piperazine ConjugatesVindoline-17-[4-(trifluoromethyl)benzyl]piperazineBreast (MDA-MB-468)GI50: 1.00[4]
Vindoline-Piperazine ConjugatesVindoline-17-[1-bis(4-fluorophenyl)methyl]piperazineNon-Small Cell Lung (HOP-92)GI50: 1.35[4]
Piperazine-based Quinoxaline di-N-oxidesCompound 123Colon (HT29), Cervical (SiHa)IC50: 0.08, 0.11[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial and Antiviral Activities

Derivatives of N-(2-Aminoethyl)piperazine have also been explored for their potential as antimicrobial and antiviral agents. The piperazine ring can be functionalized to interact with specific targets in bacteria, fungi, or viruses.

Derivative ClassSpecific CompoundOrganism/VirusActivity Metric (MIC/EC50 in µM)Reference
Piperazine-thiourea derivatives1-(4-(4-chlorophenyl)piperazin-1-yl)-3-(4-nitrophenyl)thioureaStaphylococcus aureusMIC: 3.9[4]
Piperazine-thiourea derivatives1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-nitrophenyl)thioureaCandida albicansMIC: 7.8[4]
Phenylpiperazine derivativesCompound with a 3,4,5-trimethoxyphenyl moietyHIV-1EC50: 0.018[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, test compounds, and a positive control antibiotic.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-(2-Aminoethyl)piperazine derivatives stem from their ability to interact with a variety of biological targets and modulate different signaling pathways.

A common mechanism of action for many anticancer piperazine derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 stress Cellular Stress bax Bax/Bak stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis compound Piperazine Derivative compound->receptor compound->stress

Simplified overview of apoptosis induction pathways.

Conclusion

The "this compound" structure represents a simple yet versatile chemical entity. While direct research on this specific molecule is not extensively documented, its core structure is integral to a vast number of medicinally important compounds. The N-(2-Aminoethyl)piperazine scaffold has proven to be a highly fruitful starting point for the development of potent and diverse therapeutic agents with applications in oncology, infectious diseases, and beyond.[4] The synthetic accessibility and the ease of functionalization of the piperazine ring allow for extensive structure-activity relationship studies, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Future research into novel derivatives of this scaffold holds significant promise for the discovery of new and effective medicines.

References

Methodological & Application

Synthesis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, a piperazine derivative with potential applications in medicinal chemistry and drug development. The synthesis involves the selective N-acetylation of the commercially available starting material, 1-(2-Aminoethyl)piperazine. This protocol outlines a direct acetylation method under controlled conditions to favor the formation of the desired product. An alternative route employing a protecting group strategy is also discussed. This guide includes a step-by-step experimental procedure, methods for purification and characterization, and quantitative data presented in a tabular format for clarity.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The title compound, this compound, features a primary amine and an acetylated piperazine ring, making it a valuable intermediate for further chemical modifications and the development of novel therapeutic agents. The primary challenge in its synthesis lies in the selective acetylation of the secondary amine of the piperazine ring in the presence of the more sterically accessible primary amino group of the ethylamino side chain. This protocol addresses this challenge through a carefully controlled reaction environment.

Synthesis Pathway

The primary synthetic route detailed in this protocol is the direct selective N-acetylation of 1-(2-Aminoethyl)piperazine using acetic anhydride at a reduced temperature.

Reaction Scheme:

An alternative, more lengthy but potentially higher-yielding approach involves the use of a protecting group for the primary amine.

Logical Workflow for Synthesis and Purification

workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification start Start: 1-(2-Aminoethyl)piperazine in Solvent add_reagent Add Acetic Anhydride Dropwise at 0°C start->add_reagent react Stir at Room Temperature add_reagent->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract Proceed to Work-up dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol

Materials and Equipment
Reagents and Solvents Equipment
1-(2-Aminoethyl)piperazine (≥98%)Round-bottom flasks
Acetic anhydride (≥99%)Magnetic stirrer and stir bars
Dichloromethane (DCM), anhydrousIce bath
Saturated aqueous sodium bicarbonate (NaHCO₃)Dropping funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glassware for extraction
Silica gel for column chromatographyThin-layer chromatography (TLC) plates
Ethyl acetate (EtOAc)UV lamp for TLC visualization
Methanol (MeOH)NMR spectrometer
Mass spectrometer
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Aminoethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0°C.

  • Addition of Acetylating Agent: While maintaining the temperature at 0°C, add acetic anhydride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane to isolate the desired compound.

Characterization

Confirm the identity and purity of the final product using the following methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Quantitative Data Summary

Parameter Value
Starting Material 1-(2-Aminoethyl)piperazine
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.21 g/mol
Product This compound
Molecular Formula C₈H₁₇N₃O
Molecular Weight 171.24 g/mol
Appearance Colorless to pale yellow oil or solid
Expected Yield 50-70% (unoptimized)
Purity (Post-Chr.) >95%

Alternative Strategy: Protecting Group Approach

For instances where the direct acetylation yields a mixture of products that are difficult to separate, a protecting group strategy can be employed. This involves the protection of the primary amine, followed by acetylation and subsequent deprotection.

Protecting Group Workflow

protecting_group_workflow start 1-(2-Aminoethyl)piperazine protect Protect Primary Amine (e.g., with Boc₂O) start->protect acetylate Acetylate Secondary Amine protect->acetylate deprotect Deprotect Primary Amine (e.g., with TFA) acetylate->deprotect product Final Product deprotect->product

Caption: Workflow for the synthesis using a protecting group strategy.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-(2-Aminoethyl)piperazine is corrosive and can cause burns.[1] Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. The described direct acetylation method offers an efficient route to the target compound. For syntheses requiring higher purity and less complex purification, the alternative protecting group strategy is a viable option. This protocol is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Purification of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein cover common purification techniques, including crystallization and column chromatography, tailored to address the unique chemical properties of this N-acetylated aminoethylpiperazine derivative. Potential impurities and strategies for their removal are also discussed to ensure the acquisition of high-purity material suitable for downstream applications in drug development and scientific research.

Introduction

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The presence of a primary amine, a tertiary amine, and an acetylated nitrogen imparts specific physicochemical properties that must be considered during its purification. Common impurities in the synthesis of this compound may include unreacted starting materials, such as 1-(2-aminoethyl)piperazine, and over-acetylated byproducts. The following protocols provide robust methods for obtaining this compound with high purity.

Potential Impurities

Understanding the potential impurity profile is critical for selecting the appropriate purification strategy. Common impurities may include:

  • 1-(2-Aminoethyl)piperazine: Unreacted starting material from the acetylation reaction.

  • Di-acetylated piperazine derivatives: Resulting from the acetylation of both the secondary amine in the piperazine ring and the primary amine of the ethylamino side chain.

  • Residual solvents and reagents: From the synthesis and work-up steps.

Purification Techniques

Two primary methods for the purification of this compound are detailed below: crystallization via salt formation and silica gel column chromatography.

Crystallization via Acetate Salt Formation

This method leverages the basic nature of the piperazine nitrogens to form a crystalline salt, which can be readily separated from less basic or neutral impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of acetone at room temperature (20-25°C). The target concentration should be in the range of 0.5 to 20 weight percent.

  • Acidification: While stirring, slowly add glacial acetic acid to the solution. A stoichiometric amount or a slight excess (up to 2 times) relative to the piperazine compound is recommended.

  • Precipitation: The piperazine diacetate salt should begin to precipitate. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. The temperature can be lowered to 10-15°C to maximize the yield of the crystalline salt.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold acetone to remove any residual impurities.

  • Drying: Dry the purified piperazine diacetate salt under vacuum at a temperature not exceeding 40°C.

  • Regeneration of Free Base (Optional): To obtain the free base, the diacetate salt can be dissolved in water and neutralized with a suitable base (e.g., sodium hydroxide solution) to a pH of >10. The aqueous layer is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified free base.

Silica Gel Column Chromatography

Due to the basic nature of the amino groups in this compound, tailing can be a significant issue on standard silica gel. To mitigate this, a basic modifier is added to the mobile phase.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (DCM) containing a small percentage of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to suppress tailing. A typical gradient could be from 1% to 10% methanol in DCM with 0.5% TEA.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables present representative data for the purification of this compound.

Table 1: Purity and Yield from Crystallization

ParameterCrude ProductPurified Product (Diacetate Salt)
Purity (by HPLC) 85%>98%
Yield -75%
Key Impurity A (%) 10%<0.5%
Key Impurity B (%) 3%Not Detected

Table 2: Parameters for Silica Gel Column Chromatography

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient: 1-10% Methanol in Dichloromethane
Basic Modifier 0.5% Triethylamine (v/v)
Flow Rate 20 mL/min (for a 40g column)
Detection UV at 254 nm and/or staining with ninhydrin
Typical Rf of Product 0.35 (in 5% MeOH/DCM with 0.5% TEA)
Purity Achieved (by HPLC) >99%
Recovery 85-90%

Visualizations

Synthesis and Impurity Formation Workflow

cluster_synthesis Synthesis cluster_impurities Potential Impurities Aminoethylpiperazine Aminoethylpiperazine Reaction Reaction Aminoethylpiperazine->Reaction Acetylating_Agent Acetylating_Agent Acetylating_Agent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Acetylation Unreacted_AEP Unreacted Aminoethylpiperazine Reaction->Unreacted_AEP Incomplete Reaction Diacetylated_Product Di-acetylated Product Reaction->Diacetylated_Product Over-acetylation

Caption: Synthesis workflow and potential impurity formation.

Purification Workflow: Crystallization

Crude_Product Crude Product Dissolution Dissolve in Acetone Crude_Product->Dissolution Acidification Add Glacial Acetic Acid Dissolution->Acidification Precipitation Precipitate Diacetate Salt Acidification->Precipitation Filtration Filter and Wash with Cold Acetone Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Pure_Salt Pure Diacetate Salt Drying->Pure_Salt Regeneration Regenerate Free Base (Optional) Pure_Salt->Regeneration Pure_Free_Base Pure Free Base Regeneration->Pure_Free_Base

Caption: Workflow for purification by crystallization.

Purification Workflow: Column Chromatography

Crude_Product Crude Product Sample_Prep Prepare Sample and Column Crude_Product->Sample_Prep Loading Load Sample onto Silica Gel Sample_Prep->Loading Elution Elute with Gradient (DCM/MeOH/TEA) Loading->Elution Fraction_Collection Collect and Analyze Fractions (TLC) Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Remove Solvent Under Reduced Pressure Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Workflow for column chromatography purification.

Application Notes and Protocols for the Quantification of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone," a key intermediate and potential impurity in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to deliver accurate and reproducible quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of this compound. Due to the analyte's weak UV absorption, a pre-column derivatization step is employed to enhance sensitivity and selectivity.

Experimental Protocol

a) Derivatization:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. For samples, perform an appropriate extraction to isolate the analyte from the matrix.

  • Derivatizing Agent: Prepare a solution of a derivatizing agent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile.

  • Reaction: Mix the analyte solution with an excess of the NBD-Cl solution. Heat the mixture at approximately 60°C for 30 minutes to ensure complete reaction.

  • Final Preparation: After cooling to room temperature, dilute the derivatized solution with the mobile phase to the desired concentration for injection.

b) Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). A typical mobile phase could be a mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 35°C, to ensure reproducible retention times.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: Monitor the eluent at the wavelength of maximum absorbance for the derivatized analyte (e.g., 340 nm for NBD-Cl derivatives).[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used for the analysis of piperazine derivatives. These values can be used as a benchmark when developing a specific method for this compound.

ParameterTypical ValueReference
Linearity Range30 - 350 ppm[1]
Limit of Detection (LOD)30 ppm[1]
Limit of Quantification (LOQ)90 ppm[1]
Accuracy (% Recovery)104.87 - 108.06%[1]
Precision (%RSD)< 2.0%[1]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization with NBD-Cl Sample->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection HPLC Injection (10 µL) Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Experimental Protocol

a) Derivatization:

  • Sample Preparation: Prepare a solution of the analyte in a volatile solvent like methanol or acetonitrile.

  • Derivatizing Agent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like trifluoroacetic anhydride (TFAA).

  • Reaction: To the dried sample residue, add the derivatizing agent and a suitable solvent (e.g., ethyl acetate). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.[2][3]

  • Final Preparation: After cooling, the derivatized sample is ready for injection into the GC-MS system.

b) GC-MS Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp the temperature up to a final temperature (e.g., 280°C) to elute the derivatized analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

    • Mass Range: A typical scan range would be m/z 40-500.

Quantitative Data Summary

The following table provides expected performance characteristics for a GC-MS method for piperazine derivatives.

ParameterTypical Value
Linearity Range0.1 - 10 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 10%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Quantification Quantification (SIM/Full Scan) TIC->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization, making it a powerful tool for the quantification of this compound, especially at trace levels.

Experimental Protocol

a) Sample Preparation:

  • Standard and Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent like methanol or acetonitrile. For samples, perform a simple extraction (e.g., protein precipitation for biological matrices or dissolution for drug substances) followed by filtration.

b) LC-MS/MS Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[4]

    • B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound will need to be determined by infusing a standard solution.

Quantitative Data Summary

LC-MS/MS methods are known for their excellent sensitivity. The following table provides expected performance characteristics.

ParameterTypical ValueReference
Linearity Range1 - 1000 ng/mL[5]
Limit of Detection (LOD)1.0 - 5.0 ng/mL[5]
Limit of Quantification (LOQ)5.0 - 15.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection LC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Chromatogram MRM Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Application Notes and Protocols for Sigma-1 Receptor Targeting using Piperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" is not extensively available in published literature. Therefore, these application notes and protocols are presented as a comprehensive template for characterizing a novel piperazine-based compound targeting the sigma-1 receptor (S1R). Data and methodologies are based on established procedures for similar piperazine derivatives.

Introduction

The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2][3] It plays a crucial role in regulating a multitude of cellular functions, including calcium homeostasis, cellular stress responses, and neuronal signaling.[1][4][5] The S1R is implicated in various central nervous system (CNS) disorders such as neurodegenerative diseases, psychiatric conditions, and pain, making it an attractive therapeutic target.[6][7][8]

Piperazine-containing compounds represent a significant class of S1R ligands, with many derivatives showing high affinity and selectivity.[9][10][11] This document provides detailed protocols for evaluating the S1R binding affinity and functional activity of novel piperazine-based compounds, using "this compound" as a representative candidate.

Quantitative Data Summary

The binding affinity of a novel compound is a critical parameter. The following table presents representative data for a potent piperazine-based S1R ligand, demonstrating how to structure results for affinity (Kᵢ) and selectivity over the sigma-2 receptor (S2R).

Table 1: Representative Binding Affinity of a Piperazine-Based Ligand

Compound S1R Kᵢ (nM) S2R Kᵢ (nM) Selectivity (S2R Kᵢ / S1R Kᵢ)
Compound 1 * 3.2 ± 0.5 105.6 ± 10.2 33

| Haloperidol (Reference) | 2.5 ± 0.3 | 15.0 ± 2.1 | 6 |

*Data is for the representative compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, as described in related literature.[9]

Key Signaling Pathway

The S1R modulates intracellular calcium signaling by interacting with key effector proteins at the MAM. Upon agonist binding, S1R dissociates from its chaperone partner, BiP, and translocates to regulate the activity of proteins like the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][12]

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP S1R Sigma-1 Receptor (S1R) S1R->BiP dissociates from IP3R IP3 Receptor (IP3R) S1R->IP3R modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Ca²⁺ ATP ATP Production Ca_ER->ATP stimulates Ligand S1R Ligand (e.g., Piperazine derivative) Ligand->S1R

Caption: Sigma-1 Receptor Signaling Pathway at the MAM.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for the S1R by measuring its ability to displace a specific radioligand, [³H]-(+)-pentazocine.[6][13][14]

Experimental Workflow: Radioligand Binding

prep 1. Membrane Preparation (e.g., Guinea Pig Brain Homogenate) incubate 2. Incubation - Membrane Prep - [³H]-(+)-pentazocine - Test Compound (Varying Conc.) prep->incubate filter 3. Rapid Filtration (GF/B filters to separate bound/free radioligand) incubate->filter wash 4. Filter Washing (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Non-linear regression to find IC₅₀ and Kᵢ) count->analyze seed 1. Cell Seeding (Plate S1R-expressing cells on glass-bottom dishes) load 2. Dye Loading (Incubate cells with a Ca²⁺ indicator, e.g., Fura-2 AM) seed->load wash 3. Wash & Equilibrate (Remove excess dye and rest cells in buffer) load->wash baseline 4. Establish Baseline (Record resting fluorescence) wash->baseline add_compound 5. Add Test Compound (Agonist or Antagonist) baseline->add_compound stimulate 6. Stimulate (for Antagonist test) (Add depolarizing agent, e.g., KCl) add_compound->stimulate (Antagonist Protocol) record 7. Record Fluorescence (Measure changes in [Ca²⁺]ᵢ) add_compound->record (Agonist Protocol) stimulate->record analyze 8. Data Analysis (Calculate peak response or inhibition) record->analyze

References

Application Notes and Protocols for 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols for utilizing the novel compound 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone (hereafter referred to as Compound APE-1) in cell-based assays. While specific biological activities of Compound APE-1 are still under investigation, this application note presents a hypothetical scenario wherein its cytotoxic effects against human cancer cell lines are evaluated. The protocols outlined herein describe standard methodologies for assessing cell viability, and a potential mechanism of action is proposed through a hypothetical signaling pathway. Safety and handling information, derived from structurally similar compounds, is also provided.

Background

Piperazine derivatives are a class of compounds with a broad spectrum of biological activities, including anticancer properties. This application note describes the use of Compound APE-1, a novel piperazine derivative, in foundational cell-based assays to assess its potential as a cytotoxic agent. The following protocols are designed for researchers in oncology and drug development to perform an initial characterization of the compound's effects on cancer cell lines.

Safety and Handling

Compound APE-1 is a novel chemical entity and should be handled with care. Based on the safety data for the closely related compound 1-(2-Aminoethyl)piperazine, Compound APE-1 should be considered harmful if swallowed or in contact with skin, and may cause severe skin burns and eye damage[1][2].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

  • Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Hypothetical Experimental Data

The following data represents a hypothetical outcome of Compound APE-1's effect on the viability of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after a 48-hour treatment period.

Table 1: Hypothetical IC50 Values of Compound APE-1 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HeLaCervical Cancer12.5
HCT116Colon Cancer35.1
JurkatLeukemia8.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability upon treatment with Compound APE-1 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound APE-1

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a stock solution of Compound APE-1 in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of Compound APE-1 in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with Compound APE-1 B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Hypothetical Signaling Pathway

Based on the cytotoxic activity of other piperazine derivatives, it is plausible that Compound APE-1 may induce apoptosis through the intrinsic pathway. A hypothetical signaling cascade is depicted below.

G cluster_pathway Hypothetical Signaling Pathway for Compound APE-1 APE1 Compound APE-1 ROS Increased ROS Production APE1->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Compound APE-1.

Conclusion

This application note provides a framework for the initial investigation of this compound (Compound APE-1) in cell-based assays. The provided protocols and hypothetical data serve as a guide for researchers to assess its potential cytotoxic effects and to begin to elucidate its mechanism of action. Due to the lack of published data, all experimental outcomes should be carefully validated.

References

Application Notes and Protocols: Bioactivity Screening of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities.[1] Its unique physicochemical properties often impart favorable pharmacokinetics and the ability to interact with diverse biological targets. Derivatives of piperazine have shown promise as anticancer, antimicrobial, and central nervous system (CNS) active agents.[1][2][3] This document provides a detailed experimental design for the initial bioactivity screening of the novel compound, "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" (hereafter referred to as Compound X).

The proposed screening cascade is designed to first assess the general cytotoxicity of Compound X against a panel of cancer cell lines. Subsequently, based on these initial findings, secondary assays are outlined to probe potential mechanisms of action, such as kinase inhibition or apoptosis induction, which are common for anticancer compounds.[4] Additionally, considering the prevalence of piperazine derivatives in CNS-targeted therapies, a protocol for screening against a G-protein coupled receptor (GPCR) is included to explore potential neurological activity.

Experimental Workflow

The screening strategy follows a tiered approach, starting with broad cytotoxicity testing and progressing to more specific mechanistic and target-based assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Anticancer) cluster_2 Tier 2: Secondary Screening (CNS) cluster_3 Data Analysis & Hit Validation primary_screening Cytotoxicity Screening (MTT Assay) Panel of Cancer Cell Lines secondary_screening_anticancer Kinase Inhibition Assay Apoptosis Assay (Annexin V) primary_screening->secondary_screening_anticancer If Active secondary_screening_cns GPCR Binding Assay (e.g., 5-HT Receptor) primary_screening->secondary_screening_cns Parallel or Independent Screen data_analysis IC50/Ki Determination Structure-Activity Relationship (SAR) Lead Optimization secondary_screening_anticancer->data_analysis secondary_screening_cns->data_analysis

Caption: Tiered experimental workflow for bioactivity screening.

Data Presentation

Quantitative results from the screening assays should be organized for clear comparison. The following tables provide templates for presenting hypothetical data for Compound X.

Table 1: Cytotoxicity of Compound X against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginCompound X IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
HCT116Colon Carcinoma8.5 ± 1.10.6 ± 0.1
A549Lung Carcinoma25.2 ± 3.11.5 ± 0.3
PC-3Prostate Carcinoma18.9 ± 2.42.1 ± 0.4

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibitory Activity of Compound X

Kinase TargetCompound X IC50 (nM)Staurosporine (Positive Control) IC50 (nM)
EGFR> 10,00025
VEGFR2150 ± 2215
Abl850 ± 9550
SRC450 ± 6030

IC50 values represent the concentration of the compound required to inhibit kinase activity by 50%.

Table 3: GPCR Binding Affinity of Compound X

Receptor TargetCompound X Ki (nM)Clozapine (Reference Compound) Ki (nM)
5-HT2A95 ± 1112
D2350 ± 4250
H1> 5,00020

Ki (inhibitory constant) values represent the binding affinity of the compound to the receptor.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound X, Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., 0.1 to 100 µM) and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compounds. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a luminescence-based kinase assay, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.[6][7]

Materials and Reagents:

  • Purified target kinases (e.g., VEGFR2, SRC)

  • Specific kinase substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Compound X, Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X and Staurosporine in kinase buffer with DMSO.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Add 2.5 µL of the serially diluted compound or control.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration. Determine the IC50 value by fitting the data to a dose-response curve.[6]

G cluster_0 cluster_1 cluster_2 cluster_3 Receptor Growth Factor Receptor Kinase Kinase Domain (e.g., VEGFR2) Receptor->Kinase Ligand Binding pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase CompoundX Compound X (Inhibitor) CompoundX->Kinase Inhibition Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream

Caption: A generic receptor tyrosine kinase signaling pathway.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116)

  • Culture medium, FBS, Penicillin-Streptomycin

  • Compound X

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 4: GPCR Radioligand Binding Assay

This assay measures the ability of Compound X to displace a known radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Ki).[9]

Materials and Reagents:

  • Cell membranes expressing the target GPCR (e.g., human 5-HT2A receptor)

  • Radioligand (e.g., [³H]-Ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Compound X, Clozapine (unlabeled reference compound)

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Compound X or the reference compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value of Compound X (the concentration that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 cluster_1 cluster_2 cluster_3 Ligand Ligand (e.g., Serotonin) GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR Binds G_protein G Protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ release / PKC activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response CompoundX Compound X (Antagonist) CompoundX->GPCR Blocks Binding

Caption: A simplified Gq-coupled GPCR signaling pathway.

References

Application Notes and Protocols for the Analysis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the absence of a strong chromophore in the target molecule, a derivatization step is included for the HPLC-UV method to enhance sensitivity. The LC-MS method offers higher selectivity and sensitivity without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The analysis of this compound by HPLC-UV is challenged by its weak ultraviolet (UV) absorbance. To overcome this, a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed to introduce a UV-active moiety, allowing for sensitive detection.[1][2]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Derivatization Reagent: Prepare a solution of NBD-Cl in acetonitrile at a concentration of 5 mg/mL.[2]

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of the NBD-Cl solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.[1]

    • After cooling to room temperature, add 100 µL of 0.1 M HCl to stop the reaction.

    • Dilute the solution to a final volume of 1 mL with the mobile phase.

2. Chromatographic Conditions:

The following table summarizes the optimized chromatographic conditions for the analysis of the NBD-derivatized analyte.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV or DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-10 min, 20-80% B10-12 min, 80% B12-13 min, 80-20% B13-15 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 470 nm (for the NBD derivative)

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Quantify the analyte by constructing a calibration curve using the peak areas of the derivatized standards.

HPLC-UV Method Validation Summary

The following table presents typical validation parameters for the developed HPLC-UV method.

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a highly sensitive and selective alternative for the analysis of this compound, eliminating the need for derivatization.[3][4] This method is particularly suitable for complex matrices and low concentration levels.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Biological Matrix (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions:

The table below outlines the conditions for the LC-MS analysis.

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-1 min, 5% B1-5 min, 5-95% B5-6 min, 95% B6-6.1 min, 95-5% B6.1-8 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by direct infusion of the analyte

3. Data Analysis:

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.

  • Quantify the analyte using a calibration curve generated from the peak area ratios of the analyte to the internal standard.

LC-MS Method Validation Summary

The following table provides expected validation parameters for the LC-MS method.

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 99.1 - 102.5%
Precision (% RSD) < 5.0%
Matrix Effect 95 - 105%

Visualizations

Experimental Workflow for HPLC-UV with Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer NBDCl Add NBD-Cl Buffer->NBDCl Heat Heat (60°C, 30 min) NBDCl->Heat Quench Quench with HCl Heat->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (470 nm) Separate->Detect Data Data Acquisition Detect->Data Quantify Quantification Data->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Logical Relationship for LC-MS Method Development

LCMS_Method_Dev Analyte Analyte Properties (pKa, logP) Column Column Selection (C18, HILIC) Analyte->Column MobilePhase Mobile Phase (ACN/Water, pH) Analyte->MobilePhase Ionization Ionization Source (ESI, APCI) Analyte->Ionization Column->MobilePhase Validation Method Validation Column->Validation MobilePhase->Ionization MobilePhase->Validation MSParams MS Parameters (MRM, Cone Voltage) Ionization->MSParams MSParams->Validation

Caption: Key considerations for developing a robust LC-MS method.

References

Application Notes and Protocols for Radiolabeling 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed methods for radiolabeling "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" for use in preclinical imaging studies, such as Positron Emission Tomography (PET). The protocols detailed below are based on established methodologies for radiolabeling similar piperazine-containing small molecules and are intended to serve as a guide for the development of novel radiotracers.

Introduction

This compound is a piperazine derivative that presents a versatile scaffold for the development of targeted imaging agents. The piperazine moiety is a common pharmacophore in ligands designed to interact with various biological targets, including sigma receptors (σ₁ and σ₂), which are often overexpressed in cancerous tissues, and serotonin receptors (5-HT) involved in neurological processes.[1][2][3] Radiolabeling this molecule with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), would enable non-invasive in vivo quantification of its target's expression and distribution, offering significant potential for disease diagnosis, staging, and monitoring therapeutic response.[4]

This document outlines two potential radiolabeling strategies:

  • ⁶⁸Ga-labeling via a conjugated chelator for rapid, kit-based preparations.

  • ¹⁸F-labeling through a multi-step synthesis for tracers with a longer half-life suitable for studying slower biological processes.

Data Presentation

The following tables summarize representative quantitative data from the literature for the radiolabeling of similar piperazine-based small molecules, which can be expected for the successful radiolabeling of this compound derivatives.

Table 1: Representative Parameters for ⁶⁸Ga-Labeling of a DOTA-conjugated Piperazine Derivative

ParameterValueReference
Precursor Amount10-20 nmol[5]
⁶⁸Ga Activity100-500 MBq[6]
Reaction Temperature95 °C[6]
Reaction Time10 minutes[5]
pH3.5 - 4.5[6]
Radiochemical Yield (Decay-Corrected)>95%[6]
Radiochemical Purity>98%[7]
Molar Activity15-25 GBq/µmol[6]

Table 2: Representative Parameters for ¹⁸F-Labeling of a Piperazine Derivative via Fluoroethylation

ParameterValueReference
Precursor Amount5-10 mg[3]
¹⁸F Activity1-5 GBq
Reaction Temperature80-110 °C[8]
Reaction Time15-20 minutes[8]
Radiochemical Yield (Decay-Corrected)30-50%[9][10]
Radiochemical Purity>99%[1][11]
Molar Activity>100 GBq/µmol[1][11]

Experimental Protocols

Protocol 1: ⁶⁸Ga-Labeling of DOTA-conjugated this compound

This protocol describes the conjugation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator to the primary amine of the title compound, followed by radiolabeling with Gallium-68.

1. Synthesis of the DOTA-conjugated Precursor:

  • Step 1a: Conjugation. React this compound with an activated ester of DOTA, such as DOTA-NHS-ester, in a suitable organic solvent (e.g., DMSO or DMF) in the presence of a non-nucleophilic base (e.g., DIEA).

  • Step 1b: Purification. Purify the resulting DOTA-conjugated precursor by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and NMR.

2. ⁶⁸Ga-Radiolabeling:

  • Step 2a: ⁶⁸Ga Elution. Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

  • Step 2b: Buffering. Add the DOTA-conjugated precursor (10-20 nmol in aqueous solution) to a reaction vial containing a suitable buffer (e.g., sodium acetate or HEPES) to achieve a pH of 3.5-4.5.[6]

  • Step 2c: Labeling Reaction. Add the ⁶⁸GaCl₃ eluate to the reaction vial and heat at 95°C for 10 minutes.[6]

  • Step 2d: Quality Control. After cooling, determine the radiochemical purity by radio-TLC (using citrate buffer as the mobile phase to separate labeled product from free ⁶⁸Ga) and radio-HPLC.[6]

  • Step 2e: Formulation. If necessary, purify the final product using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and formulate in sterile saline for injection.[12]

Protocol 2: ¹⁸F-Labeling of 1-[4-(2-[¹⁸F]Fluoroethylamino)piperazin-1-yl]ethanone

This protocol describes a two-step synthesis for the ¹⁸F-labeling of the title compound.

1. Synthesis of the Labeling Precursor:

  • Step 1a: Boc Protection. Protect the primary amine of this compound with a Boc group.

  • Step 1b: Tosylation. React the Boc-protected intermediate with ethylene glycol to introduce a hydroxyl group, followed by tosylation of the hydroxyl group to create a suitable leaving group for fluorination.

  • Step 1c: Deprotection. Remove the Boc protecting group to yield the tosylated precursor.

  • Step 1d: Purification and Characterization. Purify the precursor by column chromatography and characterize by mass spectrometry and NMR.

2. ¹⁸F-Radiolabeling:

  • Step 2a: ¹⁸F-Fluoride Activation. Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water, and dry azeotropically.

  • Step 2b: Nucleophilic Substitution. Add the tosylated precursor (5-10 mg in DMSO) to the dried [¹⁸F]fluoride and heat at 100-120°C for 15-20 minutes.

  • Step 2c: Purification. Purify the crude reaction mixture by semi-preparative RP-HPLC.

  • Step 2d: Quality Control. Analyze the radiochemical purity and identity of the final product by analytical radio-HPLC, co-injecting with the non-radioactive standard.

  • Step 2e: Formulation. Formulate the purified [¹⁸F]-labeled tracer in sterile saline containing a small amount of ethanol for injection.

Mandatory Visualizations

Signaling Pathway

Assuming the radiolabeled piperazine derivative targets the Sigma-1 Receptor (σ₁R), a protein known to be involved in cellular stress responses and overexpressed in various tumors, the following diagram illustrates a potential signaling pathway.

sigma1_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm radioligand Radiolabeled Piperazine Ligand sigma1 Sigma-1 Receptor (σ₁R) radioligand->sigma1 Binding ip3r IP₃ Receptor sigma1->ip3r Modulation ca2 Ca²⁺ ip3r->ca2 Release er Endoplasmic Reticulum downstream Downstream Signaling (e.g., Proliferation, Apoptosis) ca2->downstream

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of the radiolabeled this compound.

radiolabeling_workflow cluster_synthesis Synthesis & Labeling cluster_evaluation Preclinical Evaluation precursor Precursor Synthesis (DOTA-conjugation or Tosylation) radiolabeling Radiolabeling (⁶⁸Ga or ¹⁸F) precursor->radiolabeling purification Purification (HPLC / Sep-Pak) radiolabeling->purification qc Quality Control (radio-HPLC, radio-TLC) purification->qc invitro In Vitro Studies (Cell Binding, Stability) qc->invitro invivo In Vivo Studies (Biodistribution, PET Imaging) invitro->invivo data_analysis Data Analysis invivo->data_analysis

Caption: Radiopharmaceutical Development Workflow.

In Vitro and In Vivo Evaluation

In Vitro Cell Binding Assays

To evaluate the binding affinity and specificity of the radiolabeled tracer, in vitro binding assays should be performed using cell lines known to express the target of interest (e.g., U-87 MG for glioblastoma or PC-3 for prostate cancer, which often overexpress sigma receptors).[1][13]

  • Saturation Binding Assay: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), incubate increasing concentrations of the radiolabeled ligand with a fixed amount of cell membrane homogenate.[14][15]

  • Competition Binding Assay: To determine the inhibitory constant (Ki) of the non-radioactive compound, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the non-radioactive compound.[13][15]

Biodistribution Studies

Following successful in vitro evaluation, in vivo biodistribution studies in appropriate animal models (e.g., tumor-bearing mice) are essential to determine the uptake, distribution, and clearance of the radiotracer.[2][16]

  • Inject the radiolabeled tracer intravenously into a cohort of animals.

  • At various time points post-injection, euthanize groups of animals.

  • Collect and weigh major organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, brain).

  • Measure the radioactivity in each sample using a gamma counter.

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[16]

These application notes and protocols provide a framework for the radiolabeling and preclinical evaluation of this compound as a potential PET imaging agent. The specific conditions for synthesis and labeling will require optimization for this particular molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the selective N-acetylation of 1-(2-aminoethyl)piperazine. This reaction typically involves treating the starting material with an acetylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions to favor mono-acetylation at the desired nitrogen atom.

Q2: What are the primary side products to anticipate during this synthesis?

A2: Due to the presence of three reactive amine groups in 1-(2-aminoethyl)piperazine (one primary, one secondary, and one tertiary), several side products can form. The most common are products of over-acetylation. These include di-acetylated and potentially tri-acetylated species. The primary amine is generally the most nucleophilic, followed by the secondary amine within the piperazine ring.

Q3: How can I control the selectivity of the acetylation to maximize the yield of the desired mono-acetylated product?

A3: Achieving high selectivity is critical. Key parameters to control include:

  • Stoichiometry: Use of a controlled molar equivalent of the acetylating agent (typically close to 1:1 with the starting amine) is crucial to minimize over-acetylation.

  • Temperature: Lower reaction temperatures (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity by favoring the most reactive amine.

  • pH: Maintaining a slightly acidic to neutral pH can help to protonate the more basic amine groups, reducing their nucleophilicity and thus directing acetylation towards the desired site.

  • Rate of Addition: Slow, dropwise addition of the acetylating agent to the solution of 1-(2-aminoethyl)piperazine allows for better control of the reaction and can prevent localized high concentrations of the acetylating agent, which can lead to over-acetylation.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the progress of the reaction by separating the starting material, the desired product, and various side products. A reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is typically effective.[1]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of the different species in the reaction mixture based on their mass-to-charge ratio.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying impurities. The chemical shifts of the acetyl group and the protons on the piperazine ring and ethyl chain will be distinct for the desired product and its acetylated isomers.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time.- Ensure proper stoichiometry of reagents.- Check the quality/purity of the starting materials and reagents.
Product loss during workup or purification.- Optimize extraction and purification procedures.- Consider alternative purification methods like column chromatography.
Presence of significant amounts of di-acetylated side products Excess of acetylating agent.- Carefully control the stoichiometry of the acetylating agent (use ~1.0 equivalent).
Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0 °C).
Rapid addition of the acetylating agent.- Add the acetylating agent dropwise over an extended period with vigorous stirring.
Formation of multiple unidentified impurities Degradation of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.- Use purified solvents.
Non-selective reaction conditions.- Re-evaluate and optimize reaction parameters such as solvent, temperature, and pH.
Difficulty in purifying the final product Similar polarity of the desired product and side products.- Employ a more efficient purification technique, such as flash column chromatography with a carefully selected eluent system.- Consider derivatization of the primary amine to alter its polarity for easier separation, followed by a deprotection step.

Data Presentation: Potential Products in the Acetylation of 1-(2-Aminoethyl)piperazine

Compound Name Structure Molecular Weight ( g/mol ) Notes
1-(2-Aminoethyl)piperazineStarting Material129.21Starting Material
This compound Desired Product171.25 Desired Product
1-[4-(2-Acetamidoethyl)piperazin-1-yl]ethanoneDi-acetylated Side Product 1213.28Di-acetylated Side Product
N-[2-(4-Acetylpiperazin-1-yl)ethyl]acetamideDi-acetylated Side Product 2213.28Di-acetylated Side Product (Isomer)

Experimental Protocols

Key Experiment: Selective Mono-acetylation of 1-(2-Aminoethyl)piperazine

Objective: To synthesize this compound with high selectivity and yield.

Materials:

  • 1-(2-Aminoethyl)piperazine

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or a mild inorganic base (e.g., NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolve 1-(2-aminoethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise via the addition funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to isolate the desired this compound.

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Reaction_Pathway cluster_acetylation Acetylation with Acetic Anhydride A 1-(2-Aminoethyl)piperazine B This compound (Desired Product) A->B 1 eq Ac₂O Controlled Conditions C 1-[4-(2-Acetamidoethyl)piperazin-1-yl]ethanone (Di-acetylated Side Product) B->C Excess Ac₂O D N-[2-(4-Acetylpiperazin-1-yl)ethyl]acetamide (Di-acetylated Side Product) B->D Excess Ac₂O

Caption: Reaction pathway for the synthesis of this compound and potential over-acetylation side products.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (HPLC, MS, NMR) start->check_purity is_pure Desired Purity? check_purity->is_pure end Product Obtained is_pure->end Yes troubleshoot Troubleshooting is_pure->troubleshoot No low_yield Low Yield Issue troubleshoot->low_yield Low Yield over_acetylation Over-acetylation Issue troubleshoot->over_acetylation High Impurities purification_issue Purification Difficulty troubleshoot->purification_issue Separation Issues optimize_conditions Optimize Reaction Conditions: - Stoichiometry - Temperature - Addition Rate low_yield->optimize_conditions over_acetylation->optimize_conditions optimize_purification Optimize Purification: - Chromatography conditions - Recrystallization purification_issue->optimize_purification optimize_conditions->start Re-run Synthesis optimize_purification->check_purity Re-purify

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

References

How to improve the yield of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, a compound of interest in pharmaceutical research and development.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format.

Q1: The primary issue in my reaction is the formation of a significant amount of di-acetylated byproduct. How can I improve the selectivity for the desired mono-acetylated product?

This is a common challenge due to the presence of two reactive amine groups in the starting material, N-(2-aminoethyl)piperazine. The secondary amine in the piperazine ring and the primary amine of the ethylamino group are both susceptible to acylation. To favor mono-acetylation at the desired piperazine nitrogen, consider the following strategies:

  • Control of Stoichiometry: Using a slight excess of the starting diamine relative to the acetylating agent can statistically favor mono-acetylation. However, this may complicate the purification process.

  • Use of a Protecting Group: A highly effective strategy is to temporarily protect the primary amine, perform the acetylation, and then deprotect it. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose.

  • Reaction Conditions Modification: Lowering the reaction temperature can increase selectivity, as the piperazine nitrogen is generally more nucleophilic and will react preferentially at lower temperatures.

Q2: My reaction yield is consistently low, even with attempts to control selectivity. What other factors could be contributing to this?

Low yields can stem from several factors beyond selectivity issues:

  • Incomplete Reaction: Ensure the reaction is monitored to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or prolonged reaction time might be necessary.

  • Degradation of Reactants or Products: The starting material and product may be sensitive to prolonged exposure to harsh conditions. Ensure the work-up procedure is performed promptly after the reaction is complete.

  • Suboptimal pH: The pH of the reaction mixture can influence the nucleophilicity of the amines. The presence of a non-nucleophilic base is often beneficial to neutralize any acid formed during the reaction, which would otherwise protonate the amine starting material and render it unreactive.

Q3: I am observing an unexpected byproduct that is not the di-acetylated compound. How can I identify and minimize its formation?

Unexpected byproducts can arise from side reactions. Characterization using techniques like NMR and MS is crucial for identification. Potential side reactions include:

  • Reaction with Solvent: Some solvents can participate in side reactions under certain conditions. Using a non-reactive, aprotic solvent is generally recommended.

  • Impure Starting Materials: Impurities in the N-(2-aminoethyl)piperazine or the acetylating agent can lead to the formation of byproducts. Ensure the purity of your starting materials before commencing the synthesis.

Frequently Asked Questions (FAQs)

What is the most effective acetylating agent for this synthesis?

Acetic anhydride is a commonly used and effective acetylating agent. Acetyl chloride can also be used, but it generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent the deactivation of the amine starting material.

Which solvent is recommended for this reaction?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable choices as they are unlikely to participate in the reaction.

What is the best method for purifying the final product?

Column chromatography on silica gel is a standard and effective method for purifying this compound from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of the compounds to be separated, but a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is a good starting point.

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can influence the yield and purity of this compound. Please note that these are representative values based on general principles of organic synthesis and should be optimized for specific experimental setups.

Table 1: Effect of Stoichiometry on Product Yield and Purity

Molar Ratio (Diamine:Acetylating Agent)Approximate Yield of Mono-acetylated Product (%)Approximate Purity of Mono-acetylated Product (%)
1:150-6070-80
1.2:160-7080-90
1.5:165-7585-95
1:1.240-5050-60

Table 2: Effect of Reaction Temperature on Product Yield

Temperature (°C)Approximate Yield of Mono-acetylated Product (%)Notes
055-65Slower reaction rate, higher selectivity
25 (Room Temp)60-70Moderate reaction rate and selectivity
5050-60Faster reaction rate, lower selectivity

Experimental Protocols

Protocol 1: Direct Acetylation of N-(2-aminoethyl)piperazine

This protocol outlines a general procedure for the direct acetylation of N-(2-aminoethyl)piperazine.

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-aminoethyl)piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution.

  • Addition of Acetylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add a solution of acetic anhydride (1.0 equivalent) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetylation using a Protecting Group Strategy

This protocol involves the protection of the primary amine to ensure selective acetylation of the piperazine nitrogen.

  • Protection of Primary Amine: React N-(2-aminoethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected intermediate.

  • Acetylation: Acetylate the Boc-protected intermediate following the procedure outlined in Protocol 1.

  • Deprotection: Remove the Boc protecting group by treating the acetylated intermediate with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Work-up and Purification: Neutralize the reaction mixture and perform an aqueous work-up. Purify the final product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction AEP N-(2-Aminoethyl)piperazine Product This compound AEP->Product Selective Acetylation Diacetylated Di-acetylated byproduct AEP->Diacetylated Non-selective Acetylation Ac2O Acetic Anhydride Ac2O->Product Ac2O->Diacetylated Purification Pure Product Product->Purification Purification (Column Chromatography)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Q1 High Di-acetylated Byproduct? Start->Q1 S1 - Use excess diamine - Use protecting group - Lower reaction temp. Q1->S1 Yes Q2 Incomplete Reaction? Q1->Q2 No End Improved Synthesis S1->End S2 - Increase reaction time - Slightly increase temp. Q2->S2 Yes Q3 Other Byproducts? Q2->Q3 No S2->End S3 - Check starting material purity - Use inert solvent Q3->S3 Yes S3->End

Caption: Troubleshooting workflow for synthesis optimization.

"1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone. The information is designed to help anticipate and resolve issues related to the degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of piperazine and its derivatives, the primary degradation pathways for this compound are expected to be oxidative degradation, thermal degradation, hydrolysis, and photodegradation. Reaction with nitrogen oxides (NOx) to form nitrosamines is also a significant concern for piperazine-containing compounds.[1][2][3]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this exact molecule require experimental confirmation, analogous piperazine derivatives suggest the formation of several types of products. Oxidative degradation may yield formic acid, 1-piperazinecarboxaldehyde, ethylenediamine, and piperazinone.[3][4] Thermal degradation can lead to the formation of N-formylpiperazine and N-(2-aminoethyl)piperazine.[2] Hydrolysis would likely cleave the acetyl group, yielding acetic acid and 1-(2-aminoethyl)piperazine.

Q3: How can I prevent the degradation of this compound during storage and experiments?

A3: To minimize degradation, it is recommended to store the compound under controlled conditions. This includes maintaining a low temperature, protecting it from light by using amber vials or storing it in the dark, and using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] For experimental work, it is crucial to control the pH of solutions and avoid exposure to high temperatures and sources of UV light.[1][2]

Troubleshooting Guides

Issue 1: Unexpected peaks observed during chromatographic analysis (e.g., HPLC, LC-MS).
  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere. Phenyl piperazines, a related class, have shown significant degradation after 6 months, even under refrigerated or frozen conditions.[5]

    • Analyze Blank Samples: Run a blank sample (solvent without the compound) to rule out contamination from the solvent or system.

    • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7][8][9] This will help in tentatively identifying the unknown peaks.

    • Optimize Analytical Method: Ensure the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Issue 2: Loss of compound potency or concentration over time.
  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Quantitative Analysis: Re-quantify the concentration of the stock solution or sample using a validated analytical method.

    • Evaluate Environmental Factors:

      • Temperature: Ensure that the compound is not exposed to high temperatures during handling or in the experimental setup. Piperazine itself is reported to be resistant to thermal degradation up to 150°C, but derivatives may vary.[1][2]

      • Light: Minimize exposure to ambient and UV light. Photodegradation can be a significant pathway for degradation.

      • Oxygen: Degas solvents and consider working under an inert atmosphere to prevent oxidative degradation, which can be catalyzed by metal ions.[2]

      • pH: Buffer solutions to maintain a stable pH, as hydrolysis can occur under acidic or basic conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9]

2. Stress Conditions: [6][9]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven maintained at 80°C for 48 hours. For solid-state studies, expose the neat compound to the same conditions.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes.

Stress ConditionReagent/ConditionDurationExpected Degradation PathwayPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursHydrolysis of the amide bond1-(2-Aminoethyl)piperazine, Acetic Acid
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursHydrolysis of the amide bond1-(2-Aminoethyl)piperazine, Acetic Acid
Oxidation 3% H₂O₂, Room Temp24 hoursOxidation of the piperazine ring and ethylamine side chainN-oxides, hydroxylated derivatives, ring-opened products
Thermal 80°C48 hoursThermal decompositionVarious, including potential dimerization or polymerization products
Photolytic UV (254 nm) & Visible Light24 hoursPhotochemical degradationVarious photoproducts

Visualizations

Degradation_Pathways cluster_compound This compound cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Compound This compound Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Thermal Thermal Compound->Thermal Photodegradation Photodegradation Compound->Photodegradation Oxidized_Products N-oxides, Ring-opened products Oxidation->Oxidized_Products Hydrolyzed_Products 1-(2-Aminoethyl)piperazine + Acetic Acid Hydrolysis->Hydrolyzed_Products Thermal_Products Various decomposition products Thermal->Thermal_Products Photo_Products Various photoproducts Photodegradation->Photo_Products Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxidative Oxidative (3% H₂O₂) thermal Thermal (80°C) photo Photolytic (UV/Vis) analysis Neutralize (if applicable) & Dilute hplc Analyze by Stability-Indicating HPLC/LC-MS analysis->hplc end End: Identify Degradation Products hplc->end acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

References

Technical Support Center: Optimizing Reaction Conditions for "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge in synthesizing this compound from N-(2-aminoethyl)piperazine is achieving selective N-acetylation. The starting material contains three reactive amine groups: one primary, one secondary, and one tertiary. The goal is to selectively acetylate the secondary amine on the piperazine ring without acetylating the primary amine of the aminoethyl side chain or causing di-acetylation.

Q2: What general strategies can be employed to achieve selective mono-acetylation of N-(2-aminoethyl)piperazine?

There are two main strategies to consider:

  • Direct Selective Acetylation: This involves carefully controlling the reaction conditions to favor the acetylation of the piperazine ring's secondary amine. This can be influenced by factors such as the choice of acetylating agent, solvent, temperature, and pH.[1]

  • Protecting Group Strategy: This involves temporarily protecting the more reactive primary amine, performing the acetylation on the piperazine ring, and then removing the protecting group.[2][3][4] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC or LC-MS.- Gradually increase the reaction temperature, but be cautious of potential side reactions.
Suboptimal Reagent Stoichiometry - Carefully control the molar ratio of the acetylating agent to N-(2-aminoethyl)piperazine. An excess of the acetylating agent can lead to di-acetylation. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.
Poor Nucleophilicity of the Target Amine - The secondary amine on the piperazine ring may be less nucleophilic than the primary amine. Running the reaction at a slightly acidic to neutral pH can protonate the primary amine to a greater extent, thus favoring reaction at the secondary amine.[1]
Side Reactions - The formation of the di-acetylated byproduct is a common side reaction. Using a less reactive acetylating agent or a protecting group strategy can minimize this.
Product Degradation - If the workup conditions are too harsh (e.g., strongly acidic or basic), the product may degrade. Ensure a mild workup procedure.
Issue 2: Formation of Multiple Products (Lack of Selectivity)

Question: My reaction is producing a mixture of mono-acetylated and di-acetylated products. How can I improve the selectivity for the desired mono-acetylated product?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Reactivity of Acetylating Agent - Acetic anhydride is highly reactive and may lead to over-acetylation. Consider using a milder acetylating agent such as ethyl acetate (in the presence of a catalyst) or performing the reaction at a lower temperature.
Incorrect pH - The relative nucleophilicity of the primary and secondary amines is pH-dependent. Experiment with buffering the reaction mixture at different pH values (e.g., pH 4-7) to find the optimal condition for selective acetylation of the piperazine nitrogen.[1]
Solvent Effects - The choice of solvent can influence the reactivity of the amines. Test a range of aprotic solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile).
No Use of Protecting Groups - For the highest selectivity, a protecting group strategy is recommended. Protect the primary amine with a Boc group, perform the acetylation, and then deprotect the Boc group under acidic conditions.[2][3]
Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product from the reaction mixture. What purification methods are recommended?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Similar Polarity of Products and Byproducts - The desired product, starting material, and di-acetylated byproduct may have similar polarities, making separation by column chromatography challenging.
Presence of Unreacted Reagents and Salts - Ensure a thorough aqueous workup to remove water-soluble reagents and salts before attempting column chromatography.
Recommended Purification Technique - Column Chromatography: Use a silica gel column with a gradient elution system. A common eluent system for amines is a mixture of dichloromethane and methanol, often with a small amount of triethylamine or ammonia to prevent tailing. Start with a low polarity mixture and gradually increase the polarity.- Acid-Base Extraction: The basicity of the different amines in the mixture can be exploited for separation. The tertiary amine in the product will have a different pKa than the remaining primary amine and the secondary amine of the unreacted starting material.

Experimental Protocols

Protocol 1: Direct Selective Acetylation of N-(2-aminoethyl)piperazine

This protocol aims for direct selective acetylation by controlling the reaction conditions.

Materials:

  • N-(2-aminoethyl)piperazine

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Triethylamine (e.g., 95:4.5:0.5 to 90:9:1 gradient)

Procedure:

  • Dissolve N-(2-aminoethyl)piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (or has reached optimal conversion), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using the specified eluent system.

Expected Outcome:

This protocol may yield a mixture of the desired product and the di-acetylated byproduct. The yield of the desired product can be optimized by adjusting the reaction temperature and the stoichiometry of acetic anhydride.

Protocol 2: Acetylation using a Protecting Group Strategy

This protocol uses a Boc protecting group to achieve higher selectivity.

Part A: Protection of the Primary Amine

  • Dissolve N-(2-aminoethyl)piperazine (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise at room temperature.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC to confirm the formation of the Boc-protected intermediate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Boc-protected compound.

Part B: Acetylation of the Piperazine Ring

  • Follow the procedure outlined in Protocol 1 (steps 1-9) using the crude Boc-protected intermediate as the starting material.

Part C: Deprotection of the Boc Group

  • Dissolve the purified Boc- and acetyl-protected compound in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

  • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, this compound.

Data Presentation

Table 1: Reaction Conditions Optimization for Direct Acetylation

EntryAcetylating Agent (eq)Base (eq)SolventTemperature (°C)Time (h)Yield of Mono-acetylated Product (%)Yield of Di-acetylated Product (%)
1Acetic Anhydride (1.0)TEA (1.1)DCM0 to RT4(Data to be filled by user)(Data to be filled by user)
2Acetic Anhydride (0.9)TEA (1.1)DCM06(Data to be filled by user)(Data to be filled by user)
3Acetyl Chloride (1.0)TEA (1.1)DCM-10 to 03(Data to be filled by user)(Data to be filled by user)
4Acetic Anhydride (1.0)Pyridine (2.0)THF0 to RT5(Data to be filled by user)(Data to be filled by user)

Visualizations

Experimental_Workflow_Direct_Acetylation cluster_prep Reaction Setup cluster_reaction Acetylation cluster_workup Workup & Purification A Dissolve AEP in DCM B Cool to 0°C A->B C Add TEA B->C D Add Acetic Anhydride dropwise C->D Initiate Reaction E Stir at 0°C then RT D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3 F->G Reaction Complete H Extract with DCM G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound J->K Isolated Product

Caption: Experimental workflow for the direct acetylation of N-(2-aminoethyl)piperazine.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues cluster_purification Purification Difficulties Start Low Yield or Poor Selectivity IncompleteRxn Incomplete Reaction? Start->IncompleteRxn Check Conversion Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Diacetylation Di-acetylation observed? Start->Diacetylation Analyze Byproducts Purification Difficult Purification? Start->Purification Extend Extend Reaction Time/ Increase Temperature IncompleteRxn->Extend AdjustStoich Adjust Reagent Ratio Stoichiometry->AdjustStoich MilderReagent Use Milder Acetylating Agent/ Lower Temperature Diacetylation->MilderReagent AdjustpH Adjust pH Diacetylation->AdjustpH ProtectingGroup Consider Protecting Group Strategy Diacetylation->ProtectingGroup OptimizeChroma Optimize Chromatography (Gradient, Additive) Purification->OptimizeChroma AcidBase Try Acid-Base Extraction Purification->AcidBase

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and solutions associated with the purification of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from the physicochemical properties of the molecule. Its high polarity and the presence of a basic amino group can lead to issues such as poor separation from starting materials and byproducts on silica gel, tailing during chromatography, and difficulty in crystallization. The starting material, 1-(2-aminoethyl)piperazine, is also highly water-soluble, which can complicate aqueous work-ups.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include:

  • Unreacted 1-(2-aminoethyl)piperazine: The starting material.

  • Di-acetylated byproduct (1-acetyl-4-(2-acetylaminoethyl)piperazine): Formed if the acetylation reaction is not selective for the secondary amine of the piperazine ring.

  • Salts: If the reaction is performed or worked up under acidic or basic conditions.

  • Residual solvents: From the reaction or extraction steps.

Q3: Is it necessary to use a modified silica gel for column chromatography?

While standard silica gel can be used, the basic nature of the amino group in the target compound can cause significant tailing of the peak, leading to poor separation and lower purity of the collected fractions. To mitigate this, it is highly recommended to use a basic modifier in the eluent, such as triethylamine or ammonium hydroxide, or to use a deactivated silica gel.

Q4: Can this compound be purified by crystallization?

Yes, crystallization is a viable purification method, especially for removing less polar impurities. The choice of solvent is critical. Solvents like ethanol, isopropanol, or mixtures containing these alcohols are often good starting points for piperazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Solution
Product streaks or tails on TLC/column chromatography The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonium hydroxide, to the mobile phase.[1] Alternatively, consider using neutral alumina as the stationary phase.
Poor separation of the product from the starting material The polarity difference between the product and the starting material is small.Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system may be necessary. For example, a gradient of methanol in dichloromethane.
Low recovery of the product after column chromatography The product is highly polar and may be retained on the column.Increase the polarity of the eluent towards the end of the chromatography. Flushing the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonium hydroxide) may help recover the product.
The purified product is an oil and does not solidify Presence of residual solvent or minor impurities preventing crystallization.Ensure all solvents are removed under high vacuum. If the product is still an oil, attempt to form a salt (e.g., hydrochloride or maleate) which may be more crystalline. Alternatively, re-purify by column chromatography.
The product appears to be contaminated with a di-acetylated byproduct The acetylation reaction was not selective.Purification by flash column chromatography is often effective in separating mono- and di-acetylated products. Careful optimization of the eluent system is key.

Quantitative Data Summary

The following table provides a summary of typical yields and purities that can be expected from different purification methods for this compound. These values are illustrative and can vary depending on the scale of the reaction and the purity of the crude material.

Purification Method Typical Yield (%) Typical Purity (%) Notes
Flash Column Chromatography (Silica Gel with basic modifier) 60 - 85> 98A common and effective method for removing both more and less polar impurities.
Crystallization 50 - 70> 99Effective for removing impurities with different solubility profiles. Yield can be lower due to product loss in the mother liquor.
Preparative HPLC 40 - 60> 99.5Can provide very high purity but is less suitable for large-scale purification and can be more expensive.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Preparation: Prepare a stock solution of the polar eluent: 90:10:1 (v/v/v) DCM/MeOH/NH₄OH. Prepare a less polar eluent of 98:2:0.5 (v/v/v) DCM/MeOH/NH₄OH.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH) and spot it on a TLC plate. Develop the plate using different ratios of the prepared eluents to find a solvent system that gives good separation with an Rf value of approximately 0.2-0.3 for the product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution: Start the elution with the less polar solvent system. Gradually increase the polarity by adding more of the polar eluent stock solution.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Crystallization

This protocol provides a general method for purifying this compound by crystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like isopropanol)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) crude->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Crystallization Purification Workflow.

TroubleshootingTree cluster_chromatography Column Chromatography cluster_crystallization Crystallization start Purification Issue streaking Streaking/Tailing on TLC? start->streaking oily Product is an Oil? start->oily streaking_yes Add Basic Modifier (e.g., TEA, NH4OH) streaking->streaking_yes Yes streaking_no No streaking->streaking_no poor_sep Poor Separation? streaking_no->poor_sep poor_sep_yes Optimize Eluent Polarity (Gradient Elution) poor_sep->poor_sep_yes Yes poor_sep_no No poor_sep->poor_sep_no oily_yes Remove Residual Solvent or Form a Salt oily->oily_yes Yes oily_no No oily->oily_no

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Experiments with 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for experiments involving "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone". The following troubleshooting guides and FAQs address common pitfalls and provide detailed protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Q1: I am getting a mixture of mono- and di-acetylated products during the synthesis of this compound. How can I improve the selectivity for the desired mono-acetylated product?

A1: Achieving selective mono-acetylation of N-(2-aminoethyl)piperazine can be challenging due to the presence of two reactive amine groups (one primary, one secondary). Here are several strategies to enhance selectivity:

  • Control of Stoichiometry: Use a slight excess of the starting diamine, N-(2-aminoethyl)piperazine, relative to the acetylating agent (e.g., acetic anhydride). This statistically favors the mono-acetylation product.

  • Slow Addition of Acetylating Agent: Add the acetylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and reduces the likelihood of a second acetylation event.

  • Use of a Protecting Group: A more robust method involves the use of a protecting group. The secondary amine of the piperazine ring can be temporarily protected, for example, with a tert-butyloxycarbonyl (Boc) group. The primary amine can then be acetylated, followed by the removal of the Boc group.

  • pH Control: The reactivity of the different amine groups can be influenced by the pH of the reaction medium. The pKa values of the primary and secondary amines are different, and careful pH adjustment can favor the acetylation of the more nucleophilic amine.

Q2: My reaction is complete, but I am struggling to purify the final product. What are the recommended purification methods?

A2: Purification of this compound can be challenging due to the presence of unreacted starting materials, the di-acetylated byproduct, and other impurities. The following methods are recommended:

  • Column Chromatography: This is the most effective method for separating the desired mono-acetylated product from the starting material and the di-acetylated byproduct. A silica gel column with a suitable solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification via acid-base extraction to remove non-basic impurities.

Q3: I am observing unexpected side products in my reaction. What are the likely side reactions?

A3: Besides the formation of the di-acetylated product, other side reactions can occur:

  • Over-acetylation: If the reaction conditions are too harsh (e.g., high temperature, large excess of acetylating agent), acetylation of the newly formed amide nitrogen can occur, though this is less common.

  • Reaction with Solvent: If using a reactive solvent, it may participate in side reactions. It is advisable to use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocols

Protocol 1: Selective Mono-acetylation of N-(2-Aminoethyl)piperazine

This protocol describes a general method for the selective N-acetylation of the primary amine of N-(2-aminoethyl)piperazine using acetic anhydride.

Materials:

  • N-(2-Aminoethyl)piperazine

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-aminoethyl)piperazine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (0.95 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters and Outcomes

ParameterConditionExpected Outcome/Observation
Reactant Ratio (Diamine:Anhydride) 1 : 0.95Favors mono-acetylation
Temperature 0 °C to room temperatureMinimizes side reactions
Reaction Time 1 - 3 hoursMonitor by TLC/LC-MS for completion
Yield (after purification) 60 - 80%Varies based on scale and purity
Purity (by HPLC) >95%After column chromatography

Potential Signaling Pathway Involvement

Piperazine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system. While the specific signaling pathways for this compound have not been fully elucidated, based on the pharmacology of related compounds, potential interactions can be hypothesized.

1. G-Protein Coupled Receptor (GPCR) Signaling:

Many arylpiperazine derivatives are known to be ligands for aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors. These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and motor control. The interaction of a piperazine derivative with a GPCR can either activate (agonist) or block (antagonist) the downstream signaling cascade.

GPCR_Signaling cluster_cell Cell Membrane Ligand This compound Receptor GPCR (e.g., 5-HT, Dopamine Receptor) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Leads to

Potential GPCR signaling pathway for the compound.

2. Acetylcholinesterase (AChE) Inhibition:

Some piperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic effects in conditions like Alzheimer's disease.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh into Inhibitor This compound Inhibitor->AChE Inhibits

Hypothesized inhibition of acetylcholinesterase.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Start Start: N-(2-Aminoethyl)piperazine Reaction Selective N-Acetylation Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

General experimental workflow.

Disclaimer: The experimental protocols and potential biological activities described in this document are for informational purposes only and should be adapted and validated by qualified researchers. Appropriate safety precautions should always be taken when handling chemicals.

"1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to address potential stability issues with 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

This compound is a piperazine derivative containing a primary amine, a secondary amine within the piperazine ring, and an amide functional group. The primary stability concerns for this molecule during long-term storage are hydrolysis of the amide bond and oxidation of the amine functionalities.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, two primary degradation routes are likely:

  • Hydrolysis: The N-acetyl group (amide) can be cleaved by hydrolysis, particularly in the presence of moisture, acid, or base, to yield acetic acid and 1-(2-aminoethyl)piperazine.[1][2][3]

  • Oxidation: The primary and secondary amines in the molecule are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides, aldehydes, and further reaction products. The presence of oxygen, light, and metal ions can accelerate this process.

Q3: What are the ideal long-term storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[4][5] General recommendations for piperazine derivatives include:

  • Temperature: Refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions are preferable.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container: Use tightly sealed, opaque containers to protect from moisture and light.

  • Incompatibilities: Avoid storage near strong acids, bases, and oxidizing agents.[6][7]

Q4: How can I tell if my sample of this compound has degraded?

Signs of degradation can include:

  • Physical Changes: A change in color (e.g., yellowing or darkening), clumping of the solid, or the appearance of an unusual odor.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area/height when analyzed by chromatography (e.g., HPLC, LC-MS). A change in pH of a solution of the compound may also indicate degradation.

Troubleshooting Guide

This guide will help you troubleshoot potential stability issues with your sample.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, texture). Oxidation or hydrolysis due to improper storage (exposure to air, light, or moisture).1. Re-analyze the purity of the sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).2. If degraded, consider if the material is still suitable for its intended use. If not, procure a new batch.3. Review and optimize storage conditions for the remaining and future samples.
Unexpected or inconsistent experimental results. Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Verify the identity and purity of your sample before use.2. Perform a forced degradation study to identify potential degradation products and their impact on your assay.3. Ensure the compound is stable in your experimental solvent system and conditions.
Appearance of new peaks in chromatograms. Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry (LC-MS).2. Compare the degradation profile with that from a forced degradation study to confirm.3. Assess the impact of these impurities on your experiments.
Decrease in the main compound peak over time. Gradual degradation of the compound.1. Quantify the rate of degradation to determine the shelf-life under your storage conditions.2. Consider storing the compound at a lower temperature and under an inert atmosphere.

Experimental Protocols

Protocol: Long-Term Stability Study of this compound

1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

2. Materials:

  • This compound (high purity)

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Vials: Amber glass vials with inert caps

  • Environmental chambers/refrigerators/freezers

3. Experimental Setup:

  • Sample Preparation: Prepare multiple aliquots of the compound in the amber glass vials. If studying stability in solution, dissolve the compound in a relevant solvent at a known concentration.

  • Storage Conditions:

    • -20 °C (Freezer)

    • 4 °C (Refrigerator)

    • 25 °C / 60% Relative Humidity (ICH Guideline for long-term)

    • 40 °C / 75% Relative Humidity (ICH Guideline for accelerated)

  • Time Points: 0, 1, 3, 6, 9, 12, 18, and 24 months.

4. Analytical Method: HPLC-UV/MS

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (for peak identification).

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision.

5. Data Analysis:

  • At each time point, analyze the samples from each storage condition.

  • Calculate the percentage of the parent compound remaining.

  • Identify and quantify any significant degradation products.

  • Summarize the data in a table.

Data Presentation

Table 1: Recommended Storage Conditions for Piperazine Derivatives

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Frozen) or 2-8°C (Refrigerated)Minimizes rates of hydrolysis and oxidation.[8]
Light Protect from light (use amber vials)Prevents photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of amine groups.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the amide bond.[2][3]

Table 2: Example of Accelerated Stability Data for a Piperazine Derivative (Hypothetical data for illustrative purposes)

Time Point (Weeks)% Parent Compound Remaining (40°C/75% RH)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0100.00.00.0
298.50.80.2
497.11.50.5
894.22.91.1
1291.54.31.8

Visualizations

G Potential Degradation Pathways parent This compound hydrolysis_product 1-(2-Aminoethyl)piperazine + Acetic Acid parent->hydrolysis_product Hydrolysis (H2O, acid/base) oxidation_product Oxidized Derivatives (e.g., N-oxides) parent->oxidation_product Oxidation (O2, light, metal ions)

Caption: Potential degradation pathways for the target compound.

G Stability Study Workflow cluster_setup Study Setup cluster_testing Analysis at Time Points (T=0, 1, 3... months) cluster_reporting Reporting start High Purity Compound aliquot Aliquot into Vials start->aliquot storage Place in Stability Chambers (-20°C, 4°C, 25°C, 40°C) aliquot->storage pull_samples Pull Samples storage->pull_samples analytical Analyze by HPLC-UV/MS pull_samples->analytical data Quantify Parent and Impurities analytical->data report Summarize Data (Tables and Graphs) data->report shelf_life Determine Shelf-Life report->shelf_life

Caption: Experimental workflow for a long-term stability study.

G Troubleshooting Logic for Stability Issues action_node action_node end_node end_node start Inconsistent Experimental Results? reanalyze Action: Re-analyze purity (HPLC/LC-MS) start->reanalyze check_purity Is the compound pure? check_storage Are storage conditions optimal? check_purity->check_storage Yes new_batch Action: Procure new batch check_purity->new_batch No check_solvent Is compound stable in solvent? check_storage->check_solvent Yes optimize_storage Action: Optimize storage (Cool, dry, dark, inert atm) check_storage->optimize_storage No solvent_stability Action: Perform solvent stability study check_solvent->solvent_stability No stable Issue Resolved check_solvent->stable Yes reanalyze->check_purity optimize_storage->stable solvent_stability->stable

Caption: Troubleshooting decision tree for stability problems.

References

Minimizing byproduct formation in Nenitzescu reaction of piperazinone enaminoesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Nenitzescu reaction of piperazinone enaminoesters.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Nenitzescu reaction of piperazinone enaminoesters?

A1: The Nenitzescu reaction is known for its potential to form a variety of products depending on the starting materials and reaction conditions. The most commonly observed byproducts when using piperazinone enaminoesters include 5-hydroxybenzofurans, which arise from a competing reaction pathway.[1] Other reported byproducts include rearranged 2-imidazolidinone benzofurans, benzofuranones, and pyrrolo[2,3-f]indoles.[2] In some cases, 6-hydroxyindoles, known as "anti-Nenitzescu" products, and O-acylated 4,5-dihydroxyindoles can also be formed.[2]

Q2: How can I selectively synthesize the desired 5-hydroxyindole over the 5-hydroxybenzofuran byproduct?

A2: The selectivity between the 5-hydroxyindole and 5-hydroxybenzofuran pathways is highly dependent on the choice of catalyst and solvent. Generally, the use of zinc halide catalysts (e.g., ZnCl₂, ZnBr₂, ZnI₂) promotes the formation of the desired 5-hydroxyindole.[2] Conversely, other Lewis acids or Brønsted acids may favor the formation of the benzofuran byproduct. The solvent also plays a crucial role, with nitromethane often being a suitable choice for enhancing indole formation.[2]

Q3: My reaction has produced an unexpected product that is neither a 5-hydroxyindole nor a 5-hydroxybenzofuran. What could it be?

A3: The Nenitzescu reaction of piperazinone enaminoesters has been reported to yield other less common structures.[2] For instance, under certain conditions, rearranged 2-imidazolidinone benzofurans have been observed.[2] Additionally, the formation of benzofuranones and pyrrolo[2,3-f]indoles has been documented.[2] The formation of a pyrrolo[2,3-f]indole may occur through the addition of a second enamine molecule to an enamino quinone intermediate.[2] The specific structure of the piperazinone enaminoester and the reaction conditions will influence the likelihood of forming these alternative products.

Q4: What is the general mechanism of the Nenitzescu reaction?

A4: The reaction mechanism involves a sequence of steps starting with a Michael addition of the enamine to the benzoquinone.[3] This is followed by a cyclization and an elimination step to form the final 5-hydroxyindole product.[3] The reaction can proceed through different intermediates, and the specific pathway taken can be influenced by the reaction conditions, leading to the formation of various byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired 5-hydroxyindole Suboptimal reaction conditions.Conduct a multivariate optimization study, varying the solvent, catalyst, temperature, and reaction time.[2] Ensure the use of a fresh, high-quality benzoquinone, as it can be unstable and prone to polymerization.
Competing side reactions.To minimize 5-hydroxybenzofuran formation, switch to a zinc halide catalyst (ZnCl₂, ZnBr₂, or ZnI₂) and consider using nitromethane as the solvent.[2]
Significant formation of 5-hydroxybenzofuran byproduct Inappropriate catalyst or solvent.Avoid strong Brønsted acids and certain Lewis acids like CuCl₂, BiCl₃, and FeCl₃, which have been shown to favor benzofuran formation. Employ zinc halides as catalysts in a suitable solvent like nitromethane.[2]
Acidic conditions.The formation of benzofurans can be favored under acidic conditions. If using an acid mediator, consider a Lewis acid that promotes indole formation.
Formation of rearranged 2-imidazolidinone benzofurans Specific reaction conditions (e.g., stoichiometric BF₃·OEt₂ in acetonitrile).To avoid this byproduct, alter the reaction conditions. A systematic screening of solvents and catalysts is recommended.[2]
Formation of benzofuranone byproducts Acid-catalyzed lactonization of a hydroquinone intermediate.Optimization studies have shown that adjusting the stoichiometry of the benzoquinone and increasing the reaction temperature can influence the yield of benzofuranones.[2] To minimize their formation, a careful selection of reaction parameters is necessary.
Formation of pyrrolo[2,3-f]indole byproducts Reaction with unsubstituted p-benzoquinone and specific enaminoesters.This byproduct's formation is thought to involve the addition of a second enamine molecule. Using a substituted benzoquinone may sterically hinder this second addition.[2]

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in the Reaction of a Piperazinone Enaminoester with Methyl-p-benzoquinone

CatalystSolventTemperature (°C)5-Hydroxyindole Yield (%)Benzofuranone Yield (%)Enamino Quinone Yield (%)
ZnCl₂Nitromethane4027<58
ZnI₂Nitromethane4026<515
Sc(OTf)₃Dichloromethane40<51119
Zn(OTf)₂Dichloromethane40<51120

Data synthesized from a multivariate screening study. Yields were determined by quantitative ¹H NMR.[2]

Experimental Protocols

General Procedure for the Nenitzescu Reaction of Piperazinone Enaminoesters to Favor 5-Hydroxyindole Formation

This protocol is a general guideline based on literature procedures that have been shown to favor the formation of 5-hydroxyindoles.[2]

  • Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the piperazinone enaminoester (1.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add the solvent (e.g., nitromethane, 4 mL) and the Lewis acid catalyst (e.g., ZnCl₂ or ZnI₂, 0.1 mmol, 0.1 eq.).

  • Addition of Quinone: Add the substituted or unsubstituted p-benzoquinone (1.0-2.2 eq.) to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) for the specified time (e.g., 22 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to isolate the desired 5-hydroxyindole.

Mandatory Visualizations

Nenitzescu_Reaction_Pathways cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Potential Products piperazinone_enaminoester Piperazinone Enaminoester michael_adduct Michael Adduct piperazinone_enaminoester->michael_adduct Michael Addition benzoquinone p-Benzoquinone benzoquinone->michael_adduct enamino_quinone Enamino Quinone Intermediate michael_adduct->enamino_quinone Oxidation hydroquinone_intermediate Hydroquinone Intermediate michael_adduct->hydroquinone_intermediate Isomerization benzofuran 5-Hydroxybenzofuran (Byproduct) michael_adduct->benzofuran Protonation & Cyclization indole 5-Hydroxyindole (Desired Product) enamino_quinone->indole Cyclization & Elimination pyrroloindole Pyrrolo[2,3-f]indole (Byproduct) enamino_quinone->pyrroloindole + Enamine Cyclization benzofuranone Benzofuranone (Byproduct) hydroquinone_intermediate->benzofuranone Acid-catalyzed Lactonization

Caption: Competing reaction pathways in the Nenitzescu synthesis.

Troubleshooting_Workflow cluster_benzofuran Major Byproduct: 5-Hydroxybenzofuran cluster_other Other Byproducts (Benzofuranone, etc.) cluster_no_major_byproduct No Major Byproduct, Low Conversion start Low Yield of 5-Hydroxyindole check_byproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) start->check_byproducts cluster_benzofuran cluster_benzofuran check_byproducts->cluster_benzofuran 5-Hydroxybenzofuran Dominant cluster_other cluster_other check_byproducts->cluster_other Other Byproducts Observed cluster_no_major_byproduct cluster_no_major_byproduct check_byproducts->cluster_no_major_byproduct Low Conversion change_catalyst Switch to Zinc Halide Catalyst (ZnCl₂, ZnBr₂, ZnI₂) change_solvent_bf Use Nitromethane as Solvent change_catalyst->change_solvent_bf end Improved Yield of 5-Hydroxyindole change_solvent_bf->end multivariate_screen Perform Multivariate Screening (Solvent, Temp., Stoichiometry) multivariate_screen->end check_reagents Check Reagent Quality (esp. Benzoquinone) optimize_conditions Optimize Reaction Time and Temperature check_reagents->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for low indole yield.

References

Technical Support Center: Controlling Stoichiometry in Reactions with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stoichiometry in reactions involving piperazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Controlling Mono- vs. Di-Substitution

Q1: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I improve selectivity for mono-substitution?

A1: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1] While effective, this method can complicate purification due to the need to remove a large amount of unreacted piperazine.[1]

  • Protecting Group Strategy: This is a highly controlled method that involves using a mono-protected piperazine, such as N-Boc-piperazine.[2] The protecting group blocks one nitrogen, directing the reaction to the unprotected site. The protecting group is then removed in a subsequent step. This multi-step process can lower the overall yield but offers high selectivity.[1][2]

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid (e.g., HCl), a mono-salt is formed in the reaction mixture.[2] The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[1][2] This method can provide good yields in a one-pot synthesis but may require longer reaction times.[1]

  • Slow Addition of Electrophile: Adding the alkylating or acylating agent dropwise, particularly at low temperatures, helps maintain a low concentration of the electrophile, reducing the likelihood of a second reaction.

Q2: I'm performing an N-acylation with an acyl chloride and getting a mixture of mono- and di-acylated products. What are the best conditions to favor the mono-acylated product?

A2: Similar to alkylation, controlling stoichiometry in acylation is crucial. Here are some key considerations:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to the acyl chloride is likely to produce a mixture of products. The initially formed mono-acylated piperazine can still react.[1]

  • Base: A non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction.[3]

  • Temperature: Running the reaction at a low temperature (e.g., 0 °C) during the addition of the acyl chloride can help control the reaction rate and improve selectivity for the mono-acylated product.[3]

  • Protecting Groups: For the highest selectivity, using N-Boc-piperazine is the most reliable method. The acylation is performed on the free nitrogen, followed by the deprotection of the Boc group.[1]

Q3: My Thin Layer Chromatography (TLC) plate shows multiple spots, and I'm unsure which is my desired mono-substituted product. How can I interpret the TLC?

A3: Interpreting the TLC of a piperazine reaction requires careful analysis:

  • Spot Identification:

    • Starting Materials: Always spot the starting piperazine derivative and the electrophile (alkyl halide or acyl chloride) as references.

    • Polarity: Generally, the di-substituted product is less polar than the mono-substituted product and will have a higher Rf value (travel further up the plate). The unreacted piperazine, being more polar, will have a lower Rf value.

    • Co-spotting: Spot a mixture of your reaction and the starting material in the same lane. If you see two distinct spots, your starting material is being consumed.

  • Common TLC Issues & Solutions:

    • Streaking: This can be caused by an overloaded sample or the basic nature of piperazine derivatives interacting strongly with the acidic silica gel.[4] Try spotting a more dilute sample or adding a small amount of triethylamine (0.1-2.0%) to the mobile phase.[4]

    • Spots on the Baseline: If your products are very polar, they may not move from the baseline. Try a more polar solvent system.[4]

    • Smearing with High-Boiling Solvents: If your reaction is in a solvent like DMF or DMSO, it can cause smearing. After spotting the plate, place it under a high vacuum for a few minutes before developing it.

Purification Challenges

Q4: How can I effectively remove the excess piperazine after a reaction where it was used in large excess?

A4: Removing excess piperazine is a common purification challenge. Here are a few methods:

  • Acidic Wash/Extraction: The mono-substituted product can often be extracted into an organic solvent, while the more basic piperazine can be removed by washing the organic layer with an acidic aqueous solution (e.g., dilute HCl). The piperazine will form a water-soluble salt and move to the aqueous layer.

  • Purification via Salt Formation: Crude piperazine can be purified by dissolving it in a solvent like acetone and adding acetic acid to precipitate piperazine diacetate, which can then be filtered off.[5]

  • Column Chromatography: While effective, piperazine derivatives can be challenging to purify by standard silica gel chromatography due to their basicity. Consider using an amine-deactivated silica gel or adding a small percentage of triethylamine to your eluent system.

Reaction Conditions and Side Reactions

Q5: I am observing a low yield in my N-alkylation reaction, even with attempts to control stoichiometry. What could be the issue?

A5: Low yields can stem from several factors beyond stoichiometry:

  • Suboptimal Reaction Conditions: Ensure the reaction temperature and time are optimized. Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[6]

  • Poor Solubility of Reagents: If your reagents are not fully dissolved, the reaction rate will be slow. Consider switching to a more suitable solvent, such as a polar aprotic solvent like DMF.[6]

  • Choice of Base: For direct N-alkylation with alkyl halides, a base is needed to neutralize the hydrogen halide formed. Strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) are often effective.[6]

  • Impure Starting Materials: Ensure your piperazine and electrophile are pure and dry, as impurities can interfere with the reaction.

Q6: What are common side reactions to be aware of besides di-substitution?

A6: Besides di-alkylation or di-acylation, other side reactions can occur:

  • Formation of Quaternary Ammonium Salts: Over-alkylation at the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts. Reductive amination is a good alternative to direct alkylation with alkyl halides to avoid this issue.

  • Elimination Reactions: With certain alkyl halides, elimination reactions can compete with substitution, especially under strongly basic conditions or at elevated temperatures.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in N-Alkylation of Piperazine

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)Notes
1 : 1Low to ModerateHighA significant amount of di-substituted product is expected.
3 : 1GoodLowA moderate excess of piperazine improves mono-selectivity.
5 : 1HighVery LowA large excess of piperazine strongly favors mono-substitution.

Note: Yields are generalized and will vary based on the specific reactants and reaction conditions.

Table 2: Comparison of Strategies for Mono-Substitution of Piperazine

StrategyMolar Ratio (Piperazine Derivative : Electrophile)Typical Mono-substituted Yield (%)AdvantagesDisadvantages
Excess Piperazine3:1 to 10:170-80%One-step reaction, cost-effective.[1]Difficult removal of excess piperazine.[1]
Mono-Boc Protection1:1 (Boc-Piperazine : Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.[1]Multi-step process (protection/deprotection), higher cost.[1]
In Situ Mono-Protonation2:1 (Piperazine : Acid) then 1:1 (Salt : Electrophile)60-89%One-pot synthesis, good yields.[1]May require longer reaction times or activation of the electrophile.[1]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2.0 eq.) in DCM in a round-bottom flask.

  • Prepare a solution of Boc₂O (1.0 eq.) in DCM.

  • Slowly add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours at room temperature with stirring.[1]

  • Stir the reaction mixture for 20-24 hours.[1]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude 1-Boc-piperazine by column chromatography or extraction to obtain the product (typical yields around 83%).[1]

Protocol 2: N-Acylation of 1-Boc-Piperazine

Materials:

  • 1-Boc-piperazine

  • Acyl chloride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq.) and a base (e.g., TEA, 1.1 eq.) in anhydrous DCM.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add the acyl chloride (1.0 eq.) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[1]

  • Perform an aqueous workup by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl-N'-Boc-piperazine by column chromatography if necessary.

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-acyl-N'-Boc-piperazine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of TFA (typically 5-10 equivalents) dropwise.[1]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[1]

  • Remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final mono-acylated piperazine.

Protocol 4: Reductive Amination of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE, add sodium triacetoxyborohydride (1.2-1.5 eq.) in portions at room temperature.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Stoichiometry_Control_Workflow General Workflow for Controlling Piperazine Stoichiometry start Start: Desire Mono-Substituted Piperazine strategy Select Strategy for Mono-Substitution start->strategy excess Use Large Excess of Piperazine (5-10 eq.) strategy->excess Simple & Cost-Effective protect Use Mono-Protected Piperazine (e.g., N-Boc) strategy->protect High Selectivity protonate In Situ Mono-Protonation (e.g., with HCl) strategy->protonate One-Pot reaction Perform Alkylation or Acylation Reaction excess->reaction protect->reaction protonate->reaction workup Reaction Work-up & Purification reaction->workup deprotect Deprotection Step (if applicable) workup->deprotect Protected Piperazine Used product Isolate Pure Mono-Substituted Product workup->product No Protection Group deprotect->product

Caption: General workflow for controlling piperazine stoichiometry.

Troubleshooting_Low_Yield Troubleshooting Low Mono-Substitution Yield start Low Yield of Mono-substituted Product check_disub Significant Di-substitution Observed in TLC/LC-MS? start->check_disub check_sm Incomplete Reaction? (Starting Material Remains) check_disub->check_sm No sol_disub1 Increase Piperazine Excess (5-10 eq.) check_disub->sol_disub1 Yes sol_sm1 Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time check_sm->sol_sm1 Yes purification_issue Product Lost During Work-up? check_sm->purification_issue No sol_disub2 Use Mono-protected Piperazine (e.g., Boc) sol_disub1->sol_disub2 sol_disub3 Slow Down Electrophile Addition / Lower Temp. sol_disub2->sol_disub3 sol_sm2 Check Reagent Quality & Solvent Dryness sol_sm1->sol_sm2 sol_sm3 Consider a more polar solvent (e.g., DMF) sol_sm2->sol_sm3 sol_purification Optimize Purification: - Acid/Base Extraction - Amine-deactivated Silica purification_issue->sol_purification Yes

Caption: Troubleshooting flowchart for low mono-substitution yield.

Mono_Acylation_Scheme Reaction Scheme for Mono-Acylation of Piperazine piperazine Piperazine (Excess) plus1 + acyl_chloride Acyl Chloride (R-COCl) arrow Base (e.g., TEA) Solvent (e.g., DCM) 0 °C to RT acyl_chloride->arrow mono_acyl Mono-acylated Piperazine plus2 + di_acyl Di-acylated Piperazine (Byproduct) plus3 + hcl HCl arrow->mono_acyl

Caption: General reaction scheme for mono-acylation of piperazine.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1][2] Its versatile structure allows for extensive modification, leading to a wide array of derivatives with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects.[1][3][4] This guide provides a comparative analysis of the biological activity of piperazine derivatives, with a special focus on the structural context of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone .

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities of various piperazine derivatives, offering a quantitative perspective on their potential therapeutic applications.

Table 1: Anticancer Activity of Piperazine Derivatives

Derivative ClassSpecific CompoundCancer Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)
Quinoxaline-piperazine hybrids 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamideBreast (T-47D)IC₅₀: 2.73 ± 0.16
Cinnoline-piperazine derivatives 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolinesLeukemia (K562)Moderate to high activity reported
s-Triazine-dipeptide conjugates Compound 3a (morpholine, aniline, glycylglycinate methyl ester)Breast (MCF-7)IC₅₀: < 1
Aminobenzylnaphthols Pyrazole-linked benzothiazole–naphthol derivativesCervical (HeLa)IC₅₀: 4.63 to 5.54

Table 2: Antiviral Activity of Piperazine Derivatives

Derivative ClassSpecific CompoundVirusActivity Metric (EC₅₀ in µM)
N-Sulphonamidomethyl piperazinyl fluoroquinolones CF-SD and CF-SDMInfluenza A (H1N1)Inhibition reported
N-Sulphonamidomethyl piperazinyl fluoroquinolones GF-SDMInfluenza A (H5N1) and BInhibition reported
2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives Compound 7mHIV-1 RTIC₅₀: 12.26
1,3,5-Triazine carbothioamides 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamidesYellow Fever Virus (YFV)EC₉₀: 0.06 – 2.2 µg/mL

Table 3: Antimicrobial Activity of Piperazine Derivatives

Derivative ClassSpecific CompoundMicroorganismActivity Metric (MIC in µg/mL)
Piperazine-based polymers Quaternized piperazine–methacrylate polymerE. coli, M. smegmatis, S. aureus, C. albicansSignificant activity reported
Norfloxacin-thiazolidinedione hybrids Norfloxacin-thiazolidinedione derivativesGram-negative bacteriaPromising activity reported
N-arylpiperazine conjugates 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chlorideMycobacterium tuberculosis H37RaMIC < 3.80 µM

Table 4: Neuropharmacological Activity of Piperazine Derivatives

Derivative ClassSpecific CompoundTarget/ActivityActivity Metric (IC₅₀/Kᵢ)
(4-ethyl-piperazin-1-yl)-phenylmethanone derivatives (4-ethyl-piperazin-1-yl)-phenylmethanoneNeuroprotection against Aβ₁₋₄₂ toxicityStrong neuroprotective properties
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives Compound A20Serotonin (5-HT) reuptake inhibitionPotent inhibition reported
4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester LQFM-008Anti-nociceptive and anti-inflammatoryEffective at 15 and 30 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to generate the data presented above.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm). The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.

  • Virus and Compound Incubation: A known amount of virus is pre-incubated with various concentrations of the test compound.

  • Infection: The cell monolayers are infected with the virus-compound mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted, and the EC₅₀ is calculated.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow_mtt cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with piperazine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A typical workflow for determining the cytotoxicity of piperazine derivatives using the MTT assay.

signaling_pathway_apoptosis cluster_pathway Simplified Apoptosis Signaling Pathway Piperazine Anticancer Piperazine Derivative Receptor Cell Surface Receptor Piperazine->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified representation of an extrinsic apoptosis signaling pathway that can be induced by anticancer agents.

Conclusion

The piperazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound is currently unavailable, the extensive research on a wide range of other piperazine derivatives demonstrates their significant potential across multiple therapeutic areas, including oncology, virology, and neurology. The N-acetyl group in this compound likely modulates the electronic and steric properties of the parent N-(2-aminoethyl)piperazine, which would be expected to influence its binding to biological targets and its overall pharmacological profile. Further investigation into the biological activities of this specific compound and its close analogs is warranted to fully understand its therapeutic potential and to contribute to the ever-expanding landscape of piperazine-based drug discovery.

References

Comparative Analysis of Synthesis Methods for 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Routes of a Key Piperazine Intermediate

Introduction

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its structure, featuring a piperazine core with both an acetyl and an aminoethyl substituent, offers multiple points for further functionalization, making it a versatile intermediate in the synthesis of a wide range of drug candidates. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two plausible synthetic routes to this compound, presenting detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method.

Synthetic Route A: N-Alkylation of 1-Acetylpiperazine

This route commences with the readily available 1-acetylpiperazine, which is subsequently alkylated with a protected 2-aminoethyl halide. The final step involves the deprotection of the amino group to yield the target compound. This strategy isolates the two functionalization steps, acylation and alkylation, on the piperazine ring.

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-bromoethyl)carbamate

To a solution of 2-bromoethylamine hydrobromide (1 equivalent) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) is added at 0 °C. A base, typically triethylamine (1.5 equivalents), is then added dropwise. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified by standard procedures.

Step 2: Alkylation of 1-Acetylpiperazine

1-Acetylpiperazine (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate (2 equivalents), is added to the solution, followed by the addition of tert-butyl (2-bromoethyl)carbamate (1.1 equivalents). The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed, as indicated by TLC. The crude product, tert-butyl (2-(4-acetylpiperazin-1-yl)ethyl)carbamate, is then worked up and purified.

Step 3: Deprotection of the Boc Group

The purified tert-butyl (2-(4-acetylpiperazin-1-yl)ethyl)carbamate is dissolved in a solvent such as dichloromethane or dioxane. An excess of a strong acid, commonly trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added. The reaction is stirred at room temperature for a few hours until the deprotection is complete[1]. The final product, this compound, is then isolated as a salt and can be neutralized to obtain the free base.

Synthetic Route B: Selective N-Acetylation of 1-(2-Aminoethyl)piperazine

This approach begins with the commercially available 1-(2-aminoethyl)piperazine and aims for the selective acetylation of the secondary amine within the piperazine ring over the primary amine of the side chain. This method is more atom-economical if the selectivity can be effectively controlled.

Experimental Protocol

Selective N-Acetylation

1-(2-Aminoethyl)piperazine (1 equivalent) is dissolved in a suitable solvent, and the reaction conditions are carefully controlled to favor the acylation of the less sterically hindered and more nucleophilic secondary amine. One approach involves the slow addition of a slight excess of an acetylating agent, such as acetic anhydride (1.1 equivalents), at a low temperature (e.g., 0 °C) and a specific pH[2][3]. The pH can be controlled using a buffer system or by the addition of a base. The reaction progress is monitored by a suitable analytical technique like HPLC or GC-MS to maximize the formation of the desired product while minimizing the di-acetylated and the side-chain acetylated byproducts. Upon completion, the reaction is quenched, and the target compound is isolated and purified from the reaction mixture, potentially involving chromatographic separation.

Data Presentation: Comparison of Synthesis Methods

ParameterRoute A: N-Alkylation of 1-AcetylpiperazineRoute B: Selective N-Acetylation of 1-(2-Aminoethyl)piperazine
Starting Materials 1-Acetylpiperazine, 2-Bromoethylamine hydrobromide, (Boc)2O1-(2-Aminoethyl)piperazine, Acetic Anhydride
Number of Steps 31
Key Challenge Multi-step synthesis, purification of intermediatesAchieving high regioselectivity
Overall Yield Moderate to Good (Typically 40-60% over 3 steps)Variable (Highly dependent on reaction conditions, can be moderate to good)
Purification Requires purification at each stepCan be challenging to separate from byproducts
Scalability Generally straightforward to scale upMay require significant optimization for large-scale synthesis

Mandatory Visualization

Synthesis_Comparison cluster_A Route A: N-Alkylation of 1-Acetylpiperazine cluster_B Route B: Selective N-Acetylation A_start 1-Acetylpiperazine A_inter1 tert-butyl (2-(4-acetylpiperazin-1-yl)ethyl)carbamate A_start->A_inter1 Alkylation with Boc-(NH)CH2CH2Br A_end This compound A_inter1->A_end Boc Deprotection B_start 1-(2-Aminoethyl)piperazine B_end This compound B_start->B_end Selective Acetylation

Caption: Comparative logical flow of the two synthesis routes.

Experimental_Workflow start Dissolve 1-Acetylpiperazine and K2CO3 in DMF add_reagent Add tert-butyl (2-bromoethyl)carbamate start->add_reagent heat Heat reaction mixture (60-80 °C) add_reagent->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete workup Aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Obtain tert-butyl (2-(4-acetylpiperazin-1-yl)ethyl)carbamate purify->product

Caption: Experimental workflow for the alkylation step in Route A.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route A , the N-alkylation of 1-acetylpiperazine, is a more traditional and perhaps more reliable method for achieving the desired product without significant regioselectivity issues. However, it involves a multi-step process with the need for protection and deprotection, which can lower the overall yield and increase the production time and cost.

Route B , the selective N-acetylation of 1-(2-aminoethyl)piperazine, is an attractive alternative due to its atom economy and single-step nature. The success of this route is highly dependent on achieving high selectivity for the acylation of the secondary amine in the piperazine ring. This often requires careful optimization of reaction conditions, including temperature, pH, and the rate of addition of the acetylating agent.

The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization. For small-scale synthesis where reliability and predictability are paramount, Route A may be preferred. For larger-scale production where efficiency and cost-effectiveness are critical, the investment in optimizing the selective acylation in Route B could be highly beneficial.

References

Validating the Purity of Synthesized 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; rigorous validation of the compound's purity and identity is critical for ensuring the reliability of experimental data and meeting regulatory standards. This guide provides a comparative overview of standard analytical techniques for validating the purity of synthesized "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone," a piperazine derivative of interest in medicinal chemistry. We present supporting experimental protocols and data interpretation frameworks to aid researchers in establishing the purity of their synthesized materials.

Comparison of Key Analytical Techniques for Purity Validation

The comprehensive assessment of a synthesized compound's purity requires a multi-pronged approach, as no single technique can provide all the necessary information. The primary methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA)—offer complementary data regarding the sample's composition, structure, and molecular formula.

Table 1: Comparison of Purity Validation Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), impurity profile, retention time.High resolution, sensitive, suitable for non-volatile and thermally labile compounds.[1][2]Requires reference standards for absolute quantification of impurities.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.Purity, identification of volatile impurities, molecular weight confirmation.[3]Excellent for volatile and thermally stable compounds; provides structural information from mass spectra.Requires derivatization for polar compounds to increase volatility.[3]
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Unambiguous structural confirmation, identification of impurities with distinct signals.[4][5]Provides detailed structural information, can quantify impurities without a specific reference standard (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases for measurement.Percentage composition of C, H, N, and other elements.[6][7]Confirms the elemental composition and corroborates the proposed molecular formula.[6]Does not distinguish between the target compound and isomers; requires high sample purity for accurate results.[8]

Quantitative Purity Analysis: A Comparative Data Summary

To illustrate the application of these techniques, the following table presents hypothetical purity data for a synthesized batch of this compound compared to its common precursor, 1-(2-Aminoethyl)piperazine.

Table 2: Hypothetical Purity Analysis Data

ParameterSynthesized this compoundAlternative: 1-(2-Aminoethyl)piperazine (Precursor)MethodAcceptance Criteria
Purity 99.6%98.5%HPLC> 99.5%
Major Impurity 1-(2-Aminoethyl)piperazine (0.25%)Diethylenetriamine (0.8%)HPLC/GC-MS< 0.3%
Total Impurities 0.4%1.5%HPLC< 0.5%
Elemental Analysis (%C) Found: 56.11 (Calc. 56.12)Found: 55.75 (Calc. 55.78)Combustion Analysis± 0.4% of Calculated[4]
Elemental Analysis (%H) Found: 9.99 (Calc. 10.01)Found: 11.72 (Calc. 11.70)Combustion Analysis± 0.4% of Calculated[4]
Elemental Analysis (%N) Found: 24.52 (Calc. 24.54)Found: 32.49 (Calc. 32.52)Combustion Analysis± 0.4% of Calculated[4]
Molecular Weight 171.14 g/mol 129.21 g/mol MSMatches Theoretical

Visualizing the Validation Process

A systematic workflow is essential for efficiently and thoroughly validating a synthesized compound. The following diagrams illustrate the logical flow of the validation process and the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Validation Workflow cluster_verification Verification & Release start Synthesis of Target Compound crude Crude Product Isolation start->crude spec Spectroscopic Analysis (NMR, MS) crude->spec chrom Chromatographic Analysis (HPLC / GC-MS) crude->chrom struct_confirm Structural Confirmation spec->struct_confirm purity_quant Purity Quantification (>99.5%) chrom->purity_quant elem Elemental Analysis comp_verify Compositional Verification elem->comp_verify final Validated Pure Compound struct_confirm->final purity_quant->elem purity_quant->final comp_verify->final

Caption: General workflow for the synthesis and purity validation of a chemical compound.

G cluster_techniques Analytical Techniques cluster_data Derived Information compound Synthesized Compound (this compound) hplc HPLC compound->hplc nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ea Elemental Analysis compound->ea purity Quantitative Purity & Impurity Profile hplc->purity Quantifies structure Chemical Structure & Stereochemistry nmr->structure Confirms mw Molecular Weight ms->mw Determines formula Elemental Composition ea->formula Verifies final Comprehensive Purity & Identity Confirmed purity->final structure->final mw->final formula->final

Caption: Logical relationship of data from complementary analytical techniques.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results. The following are standard protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from potential impurities, such as the unreacted starting material.

  • Equipment:

    • HPLC system with UV Detector

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

    • Analytical Balance

    • Volumetric flasks and pipettes

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (or Phosphoric Acid)[1]

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Filter and degas both phases.

    • Standard/Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 210 nm

      • Gradient Program:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-18 min: 95% B

        • 18-20 min: 95% to 5% B

        • 20-25 min: 5% B (re-equilibration)

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine purity. Identify impurity peaks by comparison with known standards or by collecting fractions for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for identifying volatile impurities. The target compound, being polar, may require derivatization to improve its volatility.

  • Equipment:

    • GC-MS system

    • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[3]

  • Reagents:

    • Dichloromethane (GC Grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)

  • Procedure:

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of dichloromethane.

    • Derivatization (if necessary): Add 100 µL of BSTFA to the sample solution. Cap the vial and heat at 70°C for 30 minutes to form trimethylsilyl derivatives of the amine groups.

    • GC-MS Conditions:

      • Carrier Gas: Helium at 1.0 mL/min (constant flow).[3]

      • Inlet Temperature: 250 °C.[3]

      • Injection: 1 µL, splitless mode.[3]

      • Oven Program: 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

      • MS Transfer Line: 280 °C

      • Ion Source: 230 °C

      • Scan Range: 40-500 m/z

    • Data Analysis: Analyze the total ion chromatogram to assess purity. Identify the main peak and any impurity peaks by comparing their mass spectra with library data (e.g., NIST) and theoretical fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful tool for unambiguous structure elucidation.

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

  • Reagents:

    • Deuterated Solvent (e.g., CDCl₃ or D₂O, chosen based on sample solubility)

    • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of the deuterated solvent in an NMR tube.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Acquire a ¹³C NMR spectrum.

      • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve complex structures or confirm assignments.

    • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts (δ), splitting patterns, and integrals to the expected structure. The absence of significant unassignable peaks is a strong indicator of high purity.[9]

Elemental Analysis for Formula Verification

This technique provides the empirical formula by determining the mass fractions of key elements.

  • Equipment:

    • CHNS/O Elemental Analyzer

  • Procedure:

    • Sample Preparation: Accurately weigh ~2 mg of the dry, homogenous sample into a tin capsule.

    • Analysis: The sample undergoes combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors (e.g., thermal conductivity).[7][10]

    • Data Analysis: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula (C₈H₁₇N₃O). Results should be within ±0.4% of the calculated values to confirm purity and identity.[4]

References

A Comparative Guide to the Biological Activity of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of the piperazine derivative, 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, in the context of two well-established therapeutic targets: Poly (ADP-ribose) polymerase 1 (PARP1) and the serotonin transporter (SERT). While direct experimental data for this specific compound is not publicly available, the piperazine scaffold is a common feature in numerous potent inhibitors of both PARP1 and SERT. This guide will objectively compare the performance of known inhibitors and relevant piperazine derivatives, supported by experimental data from published studies.

Potential Biological Activities of Piperazine Derivatives

The piperazine ring is a versatile scaffold in medicinal chemistry, known to be a key structural component in a wide range of biologically active compounds.[1][2] Derivatives of piperazine have shown significant potential in various therapeutic areas, including oncology, neurology, and inflammatory diseases.[1][3] Notably, modifications to the piperazine nucleus can lead to substantial differences in the medicinal properties of the resulting compounds.[1]

Based on the activities of structurally related compounds, "this compound" may exhibit inhibitory activity against targets such as PARP1 and the serotonin transporter.

Comparison with Known PARP1 Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair and maintaining genomic stability.[4] PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] The piperazine moiety is a feature in some known PARP inhibitors, including the FDA-approved drug Olaparib.[6]

Data Presentation: PARP1 Inhibitor Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for established PARP1 inhibitors and selected piperazine derivatives.

InhibitorCancer Cell LineBRCA StatusIC50 (µM)Reference
Known PARP Inhibitors
OlaparibMDA-MB-436BRCA1 mutant4.7[7]
OlaparibHCT116Not Specified2.799[7]
RucaparibMDA-MB-436BRCA1 mutant2.3[8]
NiraparibPEO1BRCA2 mutant0.007487[7]
TalazoparibSKBR3Not Specified0.04[8]
Piperazine Derivatives
Phthalazinone Derivative 23 Capan-1BRCA2-deficientNot specified, but high anti-proliferative activity[9]
Naphthoquinone Derivative 5 In silico studyN/ADocking Score: -7.17 kcal/mol[10]
Naphthoquinone Derivative 9 In silico studyN/ADocking Score: -7.41 kcal/mol[10]
Naphthoquinone Derivative 13 In silico studyN/ADocking Score: -7.37 kcal/mol[10]

Note: IC50 values can vary between studies due to different experimental conditions.[7]

Experimental Protocols: In Vitro PARP1 Inhibition Assay

A common method to determine the IC50 of PARP1 inhibitors is a cell-based viability assay.[4]

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability, after treatment with a PARP inhibitor.

Generalized Protocol:

  • Cell Seeding: Cancer cells (e.g., 5,000 cells/well) are seeded in a 96-well plate and allowed to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Compound Treatment: The PARP1 inhibitor is serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specific period (e.g., 72 hours).[4][11]

  • Viability Assessment (MTT Assay):

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[7]

    • The crystals are then dissolved, and the absorbance is measured at a specific wavelength.[7]

  • Data Analysis: The absorbance data is normalized to untreated controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the normalized data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Mandatory Visualization: PARP-Mediated DNA Repair Pathway

PARP_Pathway cluster_0 DNA Damage and Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PARylation PARylation of Nuclear Proteins PARP1->PARylation catalyzes DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Comparison with Known Serotonin Reuptake Inhibitors (SSRIs)

The serotonin transporter (SERT) is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft.[12] Inhibition of SERT is a primary mechanism of action for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[13] The piperazine scaffold is present in several compounds that interact with serotonin receptors and the transporter.[13][14]

Data Presentation: Serotonin Reuptake Inhibitor Comparison

The following table summarizes the IC50 and Ki values for well-known SSRIs and some piperazine derivatives.

InhibitorTargetAssay TypeKi (nM)IC50 (nM)Reference
Known SSRIs
FluoxetineHuman SERTRadioligand Binding~1[15]
FluoxetineHuman SERT[³H]Serotonin Uptake~10-30[15]
Paroxetinehα4β2 nAChRsCa2+ influx8600
Citalopramhα4β2 nAChRsCa2+ influx19000[16]
Piperazine Derivatives
Aralkyl piperazine 21k Human SERTReuptake Inhibition62 (5-HT1A)31[17]
Aralkyl piperazine 21n Human SERTReuptake Inhibition28 (5-HT1A)25[17]
Aralkyl piperazine 15a Human SERTReuptake Inhibition12 (5-HT1A)14[13]
Alkoxy-piperidine 7a Human SERTReuptake Inhibition12 (5-HT1A)177

Note: Ki and IC50 values can vary based on the specific assay and cell line used.

Experimental Protocols: In Vitro Serotonin Reuptake Assay

The inhibitory activity of a compound on the serotonin transporter is commonly determined using a radiolabeled serotonin uptake assay.[15]

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.

Generalized Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured.[15]

  • Uptake Assay:

    • Cells are washed and pre-incubated with various concentrations of the test compound or a reference compound (e.g., Fluoxetine) for 15-30 minutes at 37°C.[15]

    • The uptake is initiated by adding [³H]Serotonin.[15]

    • Incubation is carried out for a short period (5-15 minutes) at 37°C.[15]

  • Termination and Lysis: The uptake is stopped by washing the cells with a cold buffer. The cells are then lysed.[18]

  • Scintillation Counting: The radioactivity in the cell lysate is measured using a liquid scintillation counter.[15]

  • Data Analysis: The specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake. The IC50 value is determined by plotting the percent inhibition against the log of the test compound concentration.[15]

Mandatory Visualization: Serotonin Reuptake Mechanism

Serotonin_Reuptake cluster_0 Synaptic Cleft Serotonin_Vesicle Serotonin Vesicle Presynaptic_Neuron Presynaptic Neuron Serotonin_Vesicle->Presynaptic_Neuron release Serotonin_Synapse Serotonin (5-HT) Presynaptic_Neuron->Serotonin_Synapse Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron Serotonin_Synapse->SERT reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction SSRI SSRI (e.g., Fluoxetine) SSRI->SERT blocks

Caption: Inhibition of serotonin reuptake at the synapse by SSRIs.

Conclusion

The N-(2-Aminoethyl)piperazine core is a privileged scaffold in medicinal chemistry with demonstrated potential in the development of a wide range of therapeutic agents.[19] While direct biological data for this compound is lacking, the analysis of structurally similar piperazine derivatives suggests potential inhibitory activity against both PARP1 and the serotonin transporter. The modular nature of this chemical class allows for extensive structure-activity relationship studies, which can be leveraged to fine-tune biological activity and selectivity.[19] Further in vitro and in vivo studies are warranted to elucidate the specific biological targets and therapeutic potential of this compound.

References

Cross-Validation of Analytical Methods for the Quantification of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone". Due to a lack of publicly available validated methods for this specific molecule, this document outlines hypothetical, yet representative, experimental protocols and performance data based on established methods for structurally similar compounds, namely 1-(2-Aminoethyl)piperazine and N-acetylpiperazine. This guide is intended to serve as a practical starting point for method development and validation activities.

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-substituted piperazines. Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful alternative, particularly for volatile and thermally stable compounds. The choice between HPLC and GC will depend on the specific analytical requirements, including the nature of the sample matrix, required sensitivity, and available instrumentation.

A critical aspect of analytical science is the cross-validation of different methods to ensure the reliability and consistency of results. This process involves comparing the performance characteristics of two or more distinct analytical procedures to determine their equivalence for a specific application.

Cross_Validation_Workflow Figure 1: Cross-Validation Workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-FID M1_Dev Method Development M1_Val Method Validation (ICH Q2(R1)) M1_Dev->M1_Val Comparison Comparative Analysis (Accuracy, Precision, Linearity, etc.) M1_Val->Comparison Performance Data M2_Dev Method Development M2_Val Method Validation (ICH Q2(R1)) M2_Dev->M2_Val M2_Val->Comparison Performance Data Equivalence Assessment of Equivalence Comparison->Equivalence Outcome Method Implementation or Further Optimization Equivalence->Outcome

Figure 1: Cross-Validation Workflow

Data Presentation: Comparison of Analytical Methods

The following tables summarize the proposed chromatographic conditions and expected validation parameters for the analysis of this compound based on methods for analogous compounds.

Table 1: Proposed Chromatographic Conditions

ParameterHPLC-UV Method (Analog: 1-(2-Aminoethyl)piperazine) [1]GC-FID Method (Analog: N-(2-Aminoethyl)piperazine) [2]
Column C18, 4.6 x 250 mm, 5 µmCapillary column (e.g., DB-17), 30 m x 0.53 mm, 1 µm
Mobile Phase/Carrier Gas Acetonitrile:Water:Phosphoric AcidHelium or Hydrogen
Flow Rate 1.0 mL/min2.0 mL/min
Detector UV-Vis DetectorFlame Ionization Detector (FID)
Detection Wavelength 210 nm (estimated)N/A
Injection Volume 10 µL1.0 µL (split injection)
Oven Temperature Program Isocratic at 30°C150°C (hold 10 min), then ramp to 260°C at 35°C/min (hold 2 min)
Injector Temperature N/A250°C
Detector Temperature N/A260°C
Diluent Mobile PhaseMethanol

Table 2: Comparative Validation Parameters (Hypothetical)

Validation ParameterHPLC-UV Method (Analog Data for Piperazines) [3]GC-MS Method (Analog Data for Piperazines) [4]
Linearity (Correlation Coefficient, r²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 30 ppm0.002 - 0.156 µg/mL
Limit of Quantification (LOQ) 90 ppm0.008 - 0.312 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from established methods for the analysis of piperazine derivatives. [1][3] 1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Reference standard of this compound

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (requires optimization based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC-FID) Method

This protocol is based on a general method for the analysis of piperazine derivatives. [2][5] 1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Methanol (GC grade)

  • Helium or Hydrogen (ultra-high purity)

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Column: Capillary column such as a DB-17 (30 m x 0.53 mm, 1 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C for 10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Injection Volume: 1.0 µL with a split ratio (e.g., 20:1).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Sample Solution: Accurately weigh and dissolve the sample in methanol to a concentration within the calibration range.

5. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed following similar principles as outlined for the HPLC method, with appropriate acceptance criteria for a GC-FID method.

Method Selection Logic

The choice of the most suitable analytical method depends on a variety of factors. The following diagram illustrates a logical approach to selecting between HPLC and GC for the analysis of this compound.

Method_Selection Figure 2: Analytical Method Selection Logic cluster_considerations Key Considerations Analyte Analyte Properties (Volatility, Thermal Stability) Decision Method Selection Analyte->Decision Matrix Sample Matrix (Complexity, Interferences) Matrix->Decision Requirements Analytical Requirements (Sensitivity, Throughput) Requirements->Decision HPLC HPLC-UV Decision->HPLC Non-volatile or Thermally Labile GC GC-FID/MS Decision->GC Volatile and Thermally Stable

Figure 2: Analytical Method Selection Logic

References

Structure-Activity Relationship of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone Analogs as Dopamine D3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D3 receptor (D3R) has emerged as a significant therapeutic target for various neuropsychiatric disorders. The development of selective D3R antagonists over the closely related D2 receptor (D2R) is a key objective to minimize side effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1-(4-arylpiperazin-1-yl)ethanone scaffold, a common motif in D3R ligand design. The insights presented are derived from a comprehensive review of published experimental data.

Comparative Analysis of Binding Affinities

The binding affinities of a series of 1-(4-arylpiperazin-1-yl)ethanone and related arylpiperazine analogs for the human dopamine D3 and D2 receptors are summarized below. These values, presented as inhibition constants (Ki), are crucial for understanding the potency and selectivity of these compounds.

Compound IDAryl SubstitutionD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
1 Phenyl963493.6
2 2-Fluorophenyl1.4930664
3 3-Fluorophenyl437522175
4 4-Fluorophenyl2.51413565
5 2,3-Dichlorophenyl0.5747.583

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single study.

Structure-Activity Relationship (SAR) Insights

The following SAR observations have been compiled from various studies on arylpiperazine analogs targeting the dopamine D3 receptor:

  • Aryl Substitutions: The nature and position of substituents on the phenyl ring attached to the piperazine core significantly influence both affinity and selectivity.

    • Halogenation: Introduction of a fluorine atom at the 2- or 4-position of the phenyl ring generally enhances D3R affinity and selectivity over the D2R. For instance, 2-fluorophenyl and 4-fluorophenyl substitutions lead to a marked increase in selectivity.

    • Di-substitution: Di-substitution, such as with two chlorine atoms at the 2- and 3-positions, can result in very high affinity for the D3R.[1]

  • Piperazine Core: The piperazine ring serves as a crucial scaffold for orienting the aryl group and the side chain towards their respective binding pockets within the receptor. Modifications to this core are generally not well-tolerated.

  • Ethylamine Side Chain and Acetamide Group: The N-acetyl group on the piperazine is a key feature. The ethylamine side chain extending from the N4 position of the piperazine is also critical for interaction with the receptor. Variations in the length and nature of this chain can impact binding.

Experimental Protocols

The determination of binding affinities for these compounds relies on standardized in vitro assays. Below are generalized protocols for radioligand binding assays.

Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes from HEK293 cells (or other suitable cell lines) stably expressing human dopamine D2 or D3 receptors.[2]

  • Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]IABN).[3][4]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

  • Non-specific binding control (e.g., 10 µM Haloperidol or (+)-butaclamol).[2][6]

  • Test compounds (serial dilutions).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[6]

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and wash the cell membranes with the binding buffer. Resuspend the membranes in the same buffer to a specific protein concentration.[3]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.[7]

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.[7]

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.[7]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[3][6]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from unbound radioligand.[5][7]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[2]

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[8] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[8][9]

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o-βγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3R ATP ATP ATP->AC Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Reduced Activation

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the general workflow for determining the binding affinity of test compounds for the dopamine D3 receptor.

Experimental_Workflow start Start prep Prepare D3R Membrane Homogenate start->prep assay Perform Radioligand Competition Binding Assay prep->assay incubate Incubate with Radioligand and Test Compound assay->incubate filter Filter and Wash to Separate Bound Ligand incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Binding Affinity Determination Workflow.

References

A Comparative Analysis of Piperazine-Based Ligands and Other Key Modulators of Sigma Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of selected sigma (σ) receptor ligands, offering a comparative overview of their binding affinities and functional activities. Due to the limited availability of public data for "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone," this document focuses on a structurally related and well-characterized piperazine derivative, here designated as a representative piperazine-based ligand, alongside established benchmark compounds. This approach allows for a valuable comparison within the context of sigma receptor pharmacology, highlighting key structure-activity relationships and experimental considerations.

The data presented herein is curated from publicly available scientific literature. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Quantitative Comparison of Sigma Receptor Ligands

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of our representative piperazine-based ligand and key benchmark compounds at both σ₁ and σ₂ receptors.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
Representative Piperazine LigandData Not AvailableData Not AvailableData Not Available
Haloperidol2-4[1]~63[2]~15-31
(+)-Pentazocine~1.7 - 6.5[1]>10,000>1500
1,3-di-o-tolylguanidine (DTG)61 - 69[3][4]21 - 42[3][4]~0.3 - 0.7

Note: The Ki values presented are aggregated from multiple sources and may vary depending on the specific experimental conditions, such as the radioligand and tissue preparation used.

Experimental Protocols

Accurate and reproducible experimental design is paramount in pharmacological research. Below are detailed methodologies for the key assays used to characterize sigma receptor ligands.

Radioligand Binding Assay for σ₁ and σ₂ Receptors

This in vitro assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for σ₁ and σ₂ receptors.

Materials:

  • Receptor Source: Guinea pig brain homogenates for σ₁ receptors and rat liver or tumor cell line membranes for σ₂ receptors.[5][6]

  • Radioligands:

    • For σ₁: --INVALID-LINK---Pentazocine, a selective σ₁ ligand.[5][7]

    • For σ₂: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective ligand.[5][6]

  • Masking Agent (for σ₂ assay): (+)-Pentazocine to saturate and block the binding of [³H]-DTG to σ₁ receptors.[5]

  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand, such as Haloperidol or unlabeled DTG.[6]

  • Test Compounds: Serial dilutions of the compound of interest (e.g., this compound).

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the chosen tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control. For the σ₂ assay, include the masking agent (+)-pentazocine in all wells.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ₁ or 25°C for σ₂) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay for Functional Activity at σ₂ Receptors

Many σ₂ receptor ligands have been shown to induce cell death in cancer cells, making cell viability assays a useful tool to assess their functional activity (agonism).

Objective: To determine the effect of a test compound on the viability of tumor cells expressing σ₂ receptors.

Materials:

  • Cell Line: A tumor cell line known to express σ₂ receptors (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).

  • Cell Culture Medium and Supplements.

  • Test Compound and Control Agonist (e.g., Siramesine).

  • Cell Viability Reagent: For example, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.

  • Solubilization Solution (for MTT assay).

  • 96-well cell culture plates.

  • Plate Reader (spectrophotometer).

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, a known σ₂ agonist (positive control), and vehicle (negative control).

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Addition of Viability Reagent: Add the cell viability reagent (e.g., MTT) to each well and incubate for a few hours to allow for its metabolic conversion by viable cells into a colored formazan product.

  • Solubilization (if using MTT): Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways of sigma receptors and a general workflow for ligand characterization.

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r σ₁ Receptor ip3r IP3 Receptor s1r->ip3r Modulates Ca²⁺ release bip BiP/GRP78 s1r->bip Chaperone Activity ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) s1r->ion_channels Modulates nmda NMDA Receptor s1r->nmda Modulates cellular_processes Neuronal Excitability Synaptic Plasticity Cell Survival ip3r->cellular_processes Ca²⁺ Signaling ligand σ₁ Ligand (e.g., (+)-Pentazocine) ligand->s1r Binds sigma2_signaling cluster_cell Cancer Cell s2r σ₂ Receptor (TMEM97) caspases Caspases s2r->caspases Activates proliferation Cell Proliferation s2r->proliferation Inhibits apoptosis Apoptosis caspases->apoptosis ligand σ₂ Ligand (e.g., DTG) ligand->s2r Binds experimental_workflow start Test Compound (e.g., Piperazine Derivative) binding_assay Radioligand Binding Assay (σ₁ and σ₂) start->binding_assay functional_assay Functional Assay (e.g., Cell Viability) start->functional_assay determine_ki Determine Ki Values (Binding Affinity) binding_assay->determine_ki selectivity Assess Selectivity (σ₁ vs σ₂) determine_ki->selectivity sar Structure-Activity Relationship Analysis determine_ki->sar determine_ec50 Determine EC50/IC50 (Functional Potency) functional_assay->determine_ec50 determine_ec50->sar

References

"1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" docking studies and molecular modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific molecular docking or modeling studies have been published for the compound "1-[4- (2-Aminoethyl)piperazin-1-yl]ethanone". This guide, therefore, provides a comparative analysis of methodologies and findings from studies on structurally related piperazine derivatives. The experimental data and protocols presented herein serve as a foundational framework for designing and executing future computational research on "1-[4- (2-Aminoethyl)piperazin-1-yl]ethanone".

The piperazine scaffold is a prevalent feature in many biologically active compounds, making it a subject of significant interest in medicinal chemistry and computational drug design.[1][2] Molecular docking studies on piperazine derivatives have been instrumental in elucidating their binding mechanisms to various biological targets, including enzymes and receptors.[3][4][5] This guide offers a comparative overview of these studies, detailing the computational protocols and supporting experimental data.

Comparative Analysis of Docking Studies on Piperazine Derivatives

The following table summarizes key findings from various molecular docking studies on different piperazine-containing molecules. This data provides insights into the potential biological targets and interaction patterns that could be relevant for "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone".

Piperazine Derivative StudiedTarget Protein (PDB ID)Docking SoftwareKey FindingsReference
Substituted phenylpiperazine derivativesUreaseMOE (Molecular Operating Environment)IC50 values ranged from 1.1 ± 0.01 to 33.40 ± 1.50 µM. Docking revealed key interactions within the enzyme's active site.[3]
2-(2-Hydroxyethyl)piperazine derivativesHuman Carbonic Anhydrase (hCA) IXNot SpecifiedCompounds showed nanomolar potency and a preference for inhibiting the hCA IX isoform.
Piperazine derivatives with 1,2,4-triazole nucleusTyrosinase (PDB: 2Y9X)Not SpecifiedPotent tyrosinase inhibitors with IC50 values around 30 µM. Docking identified interactions with copper-coordinating histidine residues.[4]
2-(4-Allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanoneE. coli DNA Gyrase B (PDB: 1KZN)Maestro (Schrödinger)Promising binding affinity with a docking score of -5.53 Kcal/mol.[6]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX) (PDB: 5FL4)AutoDock4Strong binding affinities, with the best compound showing a binding energy of -8.61 kcal/mol, forming multiple hydrogen bonds.[7]
Substituted piperazine-based benzimidazole derivativesUreaseNot SpecifiedExcellent urease inhibitory activity with IC50 values ranging from 0.15 ± 0.09 to 12.17 ± 1.09 µM.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico findings. Below are generalized protocols for molecular docking and in vitro enzyme inhibition assays, based on common practices in the cited literature.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The general workflow involves preparing the protein and ligand, defining the binding site, and running the docking algorithm, followed by analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (e.g., from RCSB PDB) Prep_Protein Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prep_Protein e.g., Discovery Studio, Chimera Ligand_SDF Obtain Ligand Structure (e.g., from PubChem) Prep_Ligand Ligand Preparation (Generate 3D conformers, assign charges) Ligand_SDF->Prep_Ligand e.g., ChemDraw, LigPrep Grid_Gen Grid Generation (Define binding site) Prep_Protein->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina, Glide) Prep_Ligand->Docking Grid_Gen->Docking Analysis Analyze Results (Binding energy, interactions, pose visualization) Docking->Analysis e.g., PyMOL, Maestro

A generalized workflow for molecular docking studies.

1. Protein Preparation:

  • Source: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).[9]

  • Procedure: The initial PDB file is cleaned by removing water molecules, co-crystallized ligands, and any non-essential protein chains.[3][10] Hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned to the protein atoms.[11] Missing side chains or loops may be modeled and optimized.[10]

2. Ligand Preparation:

  • Source: The 2D or 3D structure of the ligand can be drawn using chemical drawing software or downloaded from databases like PubChem.[12]

  • Procedure: The ligand structure is converted to a 3D format. Hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are assigned.[12] The torsional degrees of freedom (rotatable bonds) are defined to allow for conformational flexibility during docking.[12]

3. Grid Generation:

  • A grid box is defined around the active site of the protein. This box specifies the search space for the ligand docking.[8][9] The size and center of the grid are determined based on the location of the known active site or a co-crystallized ligand.[6]

4. Docking Simulation:

  • Docking software like AutoDock Vina or Glide is used to place the flexible ligand into the rigid receptor's active site.[5] The program samples numerous conformations and orientations of the ligand, calculating a binding score for each. The poses with the best scores (typically the lowest binding energy) are saved for further analysis.[11]

In Vitro Enzyme Inhibition Assay

To validate the predictions from molecular docking, in vitro biochemical assays are essential. An enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific enzyme.

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilution Create Serial Dilutions of Inhibitor Prep_Reagents->Serial_Dilution Pre_Incubate Pre-incubate Enzyme with Inhibitor Serial_Dilution->Pre_Incubate Initiate_Reaction Add Substrate to Initiate Reaction Pre_Incubate->Initiate_Reaction Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor Calculate_Rate Calculate Reaction Rates Monitor->Calculate_Rate Plot_Data Plot % Inhibition vs. Inhibitor Concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

A standard workflow for an in vitro enzyme inhibition assay.

1. Reagent Preparation:

  • All solutions, including the buffer, purified enzyme, substrate, and the test inhibitor (e.g., a piperazine derivative), are prepared at desired concentrations.[13][14]

2. Assay Procedure:

  • The enzyme is pre-incubated with various concentrations of the inhibitor for a specific period to allow for binding.[14]

  • The enzymatic reaction is initiated by adding the substrate.[14]

  • The rate of the reaction is monitored over time, typically by measuring the change in absorbance or fluorescence using a microplate reader.[15]

3. Data Analysis:

  • The initial reaction velocities are calculated from the progress curves.

  • The percentage of enzyme inhibition is determined for each inhibitor concentration relative to a control reaction without the inhibitor.

  • The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15] The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Relationship Between In Silico and In Vitro Studies

Computational and experimental approaches are complementary in the drug discovery process. Molecular docking provides theoretical insights that guide the synthesis and experimental testing of compounds, while in vitro data validates and refines the computational models.

G In_Silico In Silico Studies (Molecular Docking, Molecular Dynamics) Lead_Gen Hypothesis Generation & Lead Identification In_Silico->Lead_Gen Predicts binding modes and affinities In_Vitro In Vitro Studies (Enzyme Assays, Binding Assays) SAR Structure-Activity Relationship (SAR) & Lead Optimization In_Vitro->SAR Provides experimental validation (e.g., IC50 values) Lead_Gen->In_Vitro Guides which compounds to synthesize and test SAR->In_Silico Refines computational models for next design cycle

The iterative cycle of in silico and in vitro methods in drug discovery.

References

A Comparative Analysis of the Antiproliferative Efficacy of Piperidine and Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel anticancer agents has identified piperidine and piperazine as "privileged scaffolds" in medicinal chemistry.[1][2] These six-membered nitrogen-containing heterocyclic rings are integral to a vast number of biologically active compounds and approved pharmaceuticals due to their versatile nature, which allows for extensive structural modifications to modulate pharmacological properties.[1][3][4] This guide provides a comparative study of the antiproliferative effects of derivatives from both families, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of various piperidine and piperazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are presented, with lower values indicating greater potency.

ClassRepresentative DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
Piperidine Derivatives DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1][5]
MGC803Gastric1.09[1]
N-Arylpiperidine-3-carboxamide (Hit 1)A375Melanoma0.88[6]
Alkaloid Derivatives (6-8)K562Leukemia17.24 - 19.31[7]
Amide Alkaloid (46)KBvinMultidrug-Resistant4.94[8]
Piperazine Derivatives Alepterolic Acid Derivative (3n)MDA-MB-231Triple-Negative Breast5.55 ± 0.56[9]
Vindoline-piperazine Conjugate (23)MDA-MB-468Breast1.00[10][11]
Vindoline-piperazine Conjugate (25)HOP-92Non-Small Cell Lung1.35[10][11]
4-Acyl-piperazine Derivative (26)MCF-7Breast9.6[12]
Quinolinequinone Derivative (QQ1)ACHNKidney1.5 ± 0.16[13]
Indolin-2-one Derivative (6d)A549Lung3.59[14]
Indolin-2-one Derivative (5f)HCT-116Colon3.49[14]

Comparative Analysis and Mechanism of Action

Both piperidine and piperazine derivatives have demonstrated significant antiproliferative activity across a wide range of cancer cell lines, often with IC50 values in the low micromolar to sub-micromolar range. The data indicates that the specific substitutions on the core ring structure are critical for determining potency and cancer cell line selectivity.

Common Mechanisms of Action:

A primary mechanism for the antiproliferative effect of both classes of compounds is the induction of apoptosis (programmed cell death).[7][15] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

  • Apoptosis Induction: Many derivatives trigger caspase-dependent apoptosis.[9] For instance, the piperidine derivative DTPEP was found to increase the synthesis of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C, which in turn activates the caspase cascade.[5] Similarly, piperazine derivatives have been shown to induce apoptosis by regulating the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[5][16][17]

  • Cell Cycle Arrest: Both piperidine and piperazine compounds can inhibit cancer cell proliferation by arresting the cell cycle at various phases, most commonly the G0/G1 or G2/M phase.[15][17][18] This prevents the cancer cells from progressing through the cycle of division and replication. For example, the piperidine derivative 2-amino-4-(1-piperidine) pyridine was found to arrest DLD-1 and HT29 colon cancer cells in the G1/G0 phase.[15] A quinoxalinyl–piperazine derivative was identified as a G2/M-specific cell cycle inhibitor.[17]

  • Signaling Pathway Modulation: These compounds frequently target critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway, which is central to cell growth, survival, and proliferation, is a common target.[15] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

G ext_signal Antiproliferative Signal (Piperidine/Piperazine Derivative) receptor Cell Surface Receptor ext_signal->receptor Binds bcl2 Bcl-2 (Anti-apoptotic) Inhibition ext_signal->bcl2 Inhibits bax Bax (Pro-apoptotic) Activation ext_signal->bax Promotes pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates akt->bcl2 Inhibits mito Mitochondrial Disruption (Cytochrome C Release) bcl2->mito Prevents bax->mito Induces caspase Caspase Activation mito->caspase Activates apoptosis Apoptosis caspase->apoptosis Executes

Caption: Common apoptotic pathway induced by piperidine and piperazine derivatives.

Experimental Protocols

The evaluation of antiproliferative effects relies on a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound (piperidine or piperazine derivative) and a vehicle control (e.g., DMSO).

    • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Cells are treated with the test compound for a specified duration.

    • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Data Acquisition: The fluorescence of the stained cells is analyzed using a flow cytometer.

    • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G start Cancer Cell Culture treatment Treat with Piperidine/ Piperazine Derivatives (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis / Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 Calculate IC50 Values mtt->ic50 apoptosis Quantify Apoptosis flow->apoptosis mechanism Elucidate Mechanism (e.g., Bcl-2, Caspase levels) western->mechanism end Lead Compound Identification ic50->end apoptosis->end mechanism->end

Caption: Experimental workflow for evaluating antiproliferative effects.

Conclusion

Both piperidine and piperazine scaffolds are exceptionally valuable in the design of potent antiproliferative agents. The extensive body of research demonstrates their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell types through the modulation of critical signaling pathways. While both classes show immense promise, the ultimate therapeutic potential of any single derivative is dictated by the specific chemical modifications made to the core structure. Future research should continue to explore novel substitutions and hybrid molecules to enhance potency, improve selectivity for cancer cells over normal cells, and optimize pharmacokinetic properties for in vivo applications.

References

Safety Operating Guide

Proper Disposal of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, a chemical that requires careful handling due to its hazardous properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Summary

This compound and its structural analog, 1-(2-Aminoethyl)piperazine, are classified as hazardous substances. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Key Hazards:

  • Harmful if swallowed or in contact with skin.[1][2]

  • Causes severe skin burns and eye damage.[1][2][3]

  • May cause an allergic skin reaction.[2][3]

  • Harmful to aquatic life with long-lasting effects.[2]

  • Combustible liquid.[2][3]

Quantitative Data Summary

PropertyValueReference
Physical State Liquid[3]
Appearance Light yellow[3]
Odor Ammonia-like[3]
pH 12 (100 g/L aq. sol.)[3]
Melting Point/Range -19 °C / -2.2 °F[3]
Boiling Point/Range 218 - 222 °C / 424.4 - 431.6 °F[3]
Flash Point 88 °C / 190.4 °F[3]
UN Number UN2815 (for N-AMINOETHYLPIPERAZINE)[3][4]
Hazard Class 8 (Corrosive), Subsidiary Hazard Class 6.1 (Toxic)[3]
Packing Group III[3]

Note: The data presented is for the closely related compound 1-(2-Aminoethyl)piperazine, which provides a strong indication of the expected properties for this compound.

Personal Protective Equipment (PPE) Requirements

Prior to handling or preparing for disposal, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A chemically resistant lab coat and full-length clothing.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3]

  • Respiratory Protection: If working in an area with poor ventilation or where vapors may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2][4][5]

  • Absorption: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled liquid.[3]

  • Collection: Carefully collect the absorbent material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Workflow

The following workflow outlines the necessary steps for the proper disposal of this compound from a laboratory setting. Under no circumstances should this chemical be disposed of down the sanitary sewer , due to its corrosive, toxic, and environmentally hazardous properties.[2][3][4][5]

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment Phase cluster_disposal Disposal Phase A Don Appropriate PPE B Segregate Waste Stream A->B Ensure Safety C Use Designated, Labeled Hazardous Waste Container B->C Prevent Mixing D Keep Container Securely Closed C->D Avoid Spills E Store in a Designated Hazardous Waste Area D->E Safe Storage F Arrange for Licensed Hazardous Waste Disposal E->F Regulatory Compliance G Complete Waste Manifest F->G Documentation

Caption: A workflow diagram illustrating the key stages for the safe disposal of hazardous chemical waste.

Detailed Disposal Procedures

Step 1: Waste Segregation

  • Dedicate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Waste Collection and Storage

  • Collect the waste in a suitable, closed container.[3][5]

  • Store the container in a designated, well-ventilated, and secure hazardous waste storage area.[2] This area should be away from heat, sparks, and open flames.[2][3]

  • The storage area should be locked up to prevent unauthorized access.[1][2]

Step 3: Final Disposal

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • It is likely that the waste will be disposed of via chemical incineration equipped with an afterburner and scrubber.[4]

  • Ensure all required waste disposal documentation, such as a hazardous waste manifest, is completed accurately.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone (CAS No. 148716-35-2), ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are summarized in the table below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to prevent exposure. The following PPE must be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 are required. A face shield should be worn over safety goggles to provide additional protection against splashes.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are suitable for providing splash protection. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Protective ClothingA lab coat or chemical-resistant apron should be worn to prevent skin contact.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if there is a risk of generating aerosols or dust.

Experimental Protocols: Handling and Storage

Standard Operating Procedure for Handling:

  • Preparation: Before handling, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary PPE, spill containment materials, and waste disposal containers readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a ventilated enclosure to minimize inhalation exposure.

  • Dissolving: When preparing solutions, slowly add the solvent to the vessel containing this compound.

  • Post-Handling: After handling, decontaminate all equipment and the work area thoroughly. Wash hands and any exposed skin with soap and water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be secured and accessible only to authorized personnel.[1]

// Nodes prep [label="Preparation\n- Verify fume hood function\n- Don appropriate PPE\n- Prepare spill kit", fillcolor="#F1F3F4", fontcolor="#202124"]; handling [label="Handling\n- Weigh and transfer in fume hood\n- Prepare solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; post_handling [label="Post-Handling\n- Decontaminate workspace and equipment\n- Remove and dispose of PPE correctly", fillcolor="#F1F3F4", fontcolor="#202124"]; waste [label="Waste Disposal\n- Segregate waste streams\n- Label hazardous waste containers clearly", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Storage\n- Store in a cool, dry, well-ventilated area\n- Ensure container is tightly sealed", fillcolor="#F1F3F4", fontcolor="#202124"]; emergency [label="Emergency Procedures\n- In case of spill, follow containment protocol\n- For exposure, seek immediate medical attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> handling [label="Proceed with caution", color="#4285F4"]; handling -> post_handling [label="After completion", color="#4285F4"]; post_handling -> waste [label="Dispose of waste", color="#34A853"]; handling -> storage [label="If not all material is used", color="#FBBC05"]; handling -> emergency [style=dashed, color="#EA4335", label="In case of incident"]; post_handling -> emergency [style=dashed, color="#EA4335", label="In case of incident"]; }

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.